Homocysteine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
20244-20-6 |
|---|---|
Molecular Formula |
C4H10ClNO2S |
Molecular Weight |
171.65 g/mol |
IUPAC Name |
(2S)-2-amino-4-sulfanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO2S.ClH/c5-3(1-2-8)4(6)7;/h3,8H,1-2,5H2,(H,6,7);1H/t3-;/m0./s1 |
InChI Key |
PDUMWBLAPMSFGD-DFWYDOINSA-N |
Isomeric SMILES |
C(CS)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CS)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-homocysteine Hydrochloride for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of L-homocysteine
L-homocysteine, a sulfur-containing, non-proteinogenic amino acid, occupies a critical juncture in cellular metabolism.[1] As a homolog of cysteine, differing by a single methylene bridge, its metabolic fate is intricately linked to the essential amino acid L-methionine.[2] L-homocysteine is exclusively formed through the demethylation of L-methionine and serves as a crucial intermediate in two major metabolic pathways: the methionine cycle (remethylation) and the transsulfuration pathway.[3][4] While essential for these biochemical processes, elevated levels of L-homocysteine in the plasma, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a spectrum of pathologies, most notably cardiovascular diseases such as atherosclerosis and thrombosis.[5][6] This guide provides a comprehensive technical overview of the chemical structure, properties, biological roles, and analytical and experimental methodologies related to L-homocysteine hydrochloride, designed to equip researchers and drug development professionals with the foundational knowledge required for its effective study.
I. Chemical Structure and Physicochemical Properties
L-homocysteine hydrochloride is the salt form of the naturally occurring L-enantiomer of homocysteine. The hydrochloride salt enhances the stability and solubility of the compound, making it suitable for laboratory use.
Chemical Structure:
-
IUPAC Name: (2S)-2-amino-4-sulfanylbutanoic acid hydrochloride
-
Molecular Formula: C₄H₉NO₂S · HCl
-
Molecular Weight: 171.64 g/mol (L-homocysteine base is 135.18 g/mol )[2]
-
CAS Number: 6027-13-0 (for L-homocysteine)[2]
The structure features a chiral center at the alpha-carbon, an amino group, a carboxyl group, and a thiol (sulfhydryl) group at the end of a two-carbon side chain. It is this thiol group that imparts much of homocysteine's chemical reactivity, including its propensity for oxidation.
Physicochemical Properties of L-homocysteine Hydrochloride:
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | ~232-235 °C (decomposes) | [2] |
| Solubility | Soluble in water and aqueous buffers. Approximately 5 mg/mL in PBS (pH 7.2). | [7] |
| Stability | Solid form is stable for ≥4 years when stored at -20°C. Aqueous solutions are not recommended to be stored for more than one day due to oxidation. | [7] |
| Optical Activity | [α]²⁰/D +20.5 ± 1°, c = 2 in 5 M HCl |
II. The Central Role of L-homocysteine in Cellular Metabolism
L-homocysteine is a pivotal intermediate in the metabolism of sulfur-containing amino acids, primarily regulated by the methionine cycle and the transsulfuration pathway. The balance between these two pathways is crucial for maintaining cellular homeostasis.
A. The Methionine Cycle: A Hub for Methylation
The methionine cycle is fundamental for the regeneration of methionine and the provision of methyl groups for numerous methylation reactions essential for the synthesis of DNA, proteins, lipids, and neurotransmitters.
Workflow of the Methionine Cycle:
Caption: The Methionine Cycle.
B. The Transsulfuration Pathway: Cysteine Synthesis and Sulfur Metabolism
When methionine levels are in excess, L-homocysteine is shunted into the transsulfuration pathway to be irreversibly converted into cysteine. This pathway is crucial for the synthesis of glutathione, a major intracellular antioxidant, and other sulfur-containing compounds like taurine.[1]
Sources
- 1. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRIMING EFFECT OF HOMOCYSTEINE ON INDUCIBLE VASCULAR CELL ADHESION MOLECULE-1 EXPRESSION IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tomasmajtan.byethost10.com [tomasmajtan.byethost10.com]
A Researcher's Guide to Homocysteine and Homocysteine Hydrochloride: Chemical Properties and Practical Considerations
Abstract
Homocysteine is a critical non-proteinogenic amino acid involved in key metabolic pathways. In the context of biomedical research and drug development, it is commercially available primarily as a free amino acid (L-homocysteine) and as a hydrochloride salt. While chemically similar, their distinct molecular weights, formulas, and handling properties have significant implications for experimental accuracy and reproducibility. This technical guide provides a detailed comparison of homocysteine and its hydrochloride form, elucidating the chemical rationale for using the salt and offering a validated protocol for the preparation of standardized solutions to ensure reliable experimental outcomes.
Introduction to Homocysteine in a Research Context
Homocysteine is a thiol-containing amino acid synthesized from the essential amino acid methionine.[1][2] It sits at a crucial metabolic junction, where it can be either remethylated back to methionine or enter the transsulfuration pathway to be converted into cysteine.[1] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as a risk factor for a variety of pathologies, including cardiovascular disease, neurodegenerative disorders like Alzheimer's disease, and complications during pregnancy.[3][4][5] Consequently, homocysteine is frequently used in in vitro and in vivo models to study the mechanisms of these diseases.
For researchers, the choice of which form of homocysteine to purchase and use is a fundamental first step. This guide clarifies the differences between L-homocysteine and L-homocysteine hydrochloride to prevent common errors in experimental design and execution.
Core Chemical and Physical Properties: A Comparative Analysis
The primary distinction between the two compounds lies in the addition of a hydrochloric acid (HCl) molecule to form a salt. This addition directly impacts the molecular formula and, consequently, the molecular weight.
| Property | L-Homocysteine | L-Homocysteine Hydrochloride |
| Synonyms | (S)-2-Amino-4-mercaptobutanoic acid | L-Homocysteine Thiolactone Hydrochloride* |
| Chemical Formula | C₄H₉NO₂S[1][6] | C₄H₇NOS·HCl (Thiolactone form)[7] |
| Molecular Weight | 135.18 g/mol [1][8] | 153.63 g/mol (Thiolactone form)[7][9] |
| CAS Number | 6027-13-0[6] | 31828-68-9 (Thiolactone form)[7] |
| Appearance | White crystalline powder[1] | White to off-white solid |
| Stability | Air sensitive, hygroscopic[10] | Generally more stable as a solid |
*Note: Commercially, the hydrochloride salt is often supplied as L-Homocysteine thiolactone hydrochloride, a cyclic ester form, which is more stable. In solution, this form can be hydrolyzed to homocysteine. It is critical to verify the exact chemical structure provided by the supplier. This guide will proceed with the values for the thiolactone hydrochloride form as it is commonly used.
Structural Differences
The fundamental difference is the protonation of the amino group by hydrochloric acid, forming an ammonium chloride salt. This enhances the compound's stability.
Caption: Chemical relationship between L-Homocysteine and its stable thiolactone HCl salt.
The Scientific Rationale for the Hydrochloride Salt
The primary reason for the widespread use of the hydrochloride salt in research settings is its superior stability and handling characteristics.
-
Oxidation of the Thiol Group : The free thiol (-SH) group in homocysteine is highly susceptible to oxidation. In solution, especially at neutral or alkaline pH, it readily oxidizes to form the disulfide dimer, homocystine.[11] This oxidation reduces the concentration of the biologically active, reduced form of homocysteine, leading to inaccurate and irreproducible experimental results.[4]
-
Enhanced Stability and Solubility : The hydrochloride salt is more stable as a solid powder, less prone to degradation from atmospheric moisture and oxygen.[10] Upon dissolution, it creates a mildly acidic solution that helps to slow the rate of auto-oxidation. While L-homocysteine is soluble in aqueous buffers, its oxidized form, homocystine, is poorly soluble at neutral pH.[11][12] Using the hydrochloride salt and preparing fresh, acidic stock solutions can mitigate the precipitation of homocystine.[12]
Experimental Protocol: Preparation of a Homocysteine Stock Solution
This protocol details the preparation of a 100 mM stock solution of homocysteine for use in cell culture experiments, emphasizing the critical calculation difference when starting with the hydrochloride salt.
Objective: To prepare a sterile 100 mM stock solution of L-homocysteine.
Materials:
-
L-Homocysteine Thiolactone Hydrochloride (MW: 153.63 g/mol )
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Calibrated analytical balance
Procedure:
-
Crucial Calculation: The goal is a 100 mM solution of homocysteine. Therefore, the molecular weight of the hydrochloride salt must be used for the calculation.
-
Target Concentration (C): 100 mM = 0.1 mol/L
-
Molecular Weight (MW): 153.63 g/mol
-
Desired Volume (V): 10 mL = 0.01 L
-
Weight (m) = C x MW x V
-
m = 0.1 mol/L * 153.63 g/mol * 0.01 L = 0.15363 g
-
Therefore, weigh out 153.6 mg of L-Homocysteine Thiolactone Hydrochloride.
-
-
Dissolution:
-
Aseptically transfer the weighed powder into a sterile conical tube.
-
Add approximately 8 mL of sterile water or PBS.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if needed.[13]
-
-
Volume Adjustment:
-
Carefully add sterile water or PBS to bring the final volume to exactly 10.0 mL.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter.
-
Filter the solution into a new, sterile conical tube. This removes any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 100 µL aliquots).
-
Store aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests stability for at least one month at -20°C.[13]
-
Crucially, avoid repeated freeze-thaw cycles , as this will promote oxidation and degradation of the compound. It is strongly recommended that aqueous solutions be used promptly, ideally on the same day they are prepared.[14]
-
Caption: Workflow for preparing a sterile homocysteine stock solution from its HCl salt.
Conclusion
While L-homocysteine and L-homocysteine hydrochloride are used to achieve the same experimental goal, they are not interchangeable on a weight-for-weight basis. The hydrochloride salt offers significant advantages in terms of stability, reducing the risk of oxidative degradation that can compromise experimental integrity. Drug development professionals and researchers must use the correct molecular weight (135.18 g/mol for the free amino acid vs. 153.63 g/mol for the common thiolactone hydrochloride salt) in all calculations to ensure accurate final concentrations. Adherence to proper preparation and storage protocols is paramount for generating reliable and reproducible data in studies investigating the roles of homocysteine in health and disease.
References
-
Title: Homocysteine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: D-Homocysteine | C4H9NO2S | CID 134603 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Homocysteine | The Merck Index Online Source: Royal Society of Chemistry URL: [Link]
-
Title: L-Homocysteine thiolactone hydrochloride, 98%, ee: 98% | 31828-68-9 Source: J&K Scientific URL: [Link]
-
Title: (+-)-Homocysteine | C4H9NO2S | CID 778 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Homocystine solubility and vascular disease Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Homocysteine and Hyperhomocysteinaemia Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Measurement of homocysteine: a historical perspective Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 110753 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Homocysteine: Function, Levels & Health Effects Source: Cleveland Clinic URL: [Link]
Sources
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- 3. Homocysteine and Hyperhomocysteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Homocysteine | CAS 6027-13-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. jk-sci.com [jk-sci.com]
- 8. merckindex.rsc.org [merckindex.rsc.org]
- 9. Homocysteine thiolactone hydrochloride | C4H8ClNOS | CID 110753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-HOMOCYSTEINE | 6027-13-0 [chemicalbook.com]
- 11. Homocystine solubility and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Guide: Homocysteine Hydrochloride in Methionine Cycle Metabolism
Topic: Role of Homocysteine Hydrochloride in Methionine Cycle Metabolism Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid serving as a critical metabolic branch point between the methionine cycle (remethylation) and the transsulfuration pathway.[1][2][3][4] While essential for cellular methylation potential (via S-adenosylmethionine, SAM), elevated Hcy levels (hyperhomocysteinemia) are cytotoxic.
In research and pharmacological applications, Homocysteine Hydrochloride (often supplied as L-Homocysteine Thiolactone Hydrochloride ) is the standard reagent due to the instability of the free amino acid form. This guide delineates the biochemical role of Hcy, the specific utility of the hydrochloride salt in experimental models, and the precise mechanisms by which Hcy exerts pathological effects (oxidative stress, ER stress, and protein N-homocysteinylation).
Chemical Foundation: The Hydrochloride Salt
2.1 Stability and Solubility
Free L-homocysteine is unstable in solution at physiological pH; it rapidly oxidizes to form the disulfide dimer homocystine or mixed disulfides with cysteine. To overcome this, researchers utilize L-Homocysteine Thiolactone Hydrochloride (Hcy-thiolactone-HCl) or L-Homocysteine Hydrochloride salt.
-
Hcy-Thiolactone-HCl: A cyclic thioester. It is highly soluble and stable but biologically distinct from free Hcy. It must be hydrolyzed (chemically or enzymatically) to open the ring and yield the free sulfhydryl group required for methionine synthase (MS) or cystathionine
-synthase (CBS) activity. -
Hcy-HCl (Linear): The protonated chloride salt of the linear amino acid. It prevents oxidation in the solid state but dissociates into susceptible free Hcy upon dissolution in neutral buffers.
2.2 Critical Experimental Consequence
Using Hcy-thiolactone without hydrolysis in enzymatic assays targeting MS or CBS will yield false negatives , as the thiol group is protected within the ring. Conversely, in in vivo models, the thiolactone is biologically active: it is taken up by cells and hydrolyzed by bleomycin hydrolase or paraoxonase 1 (PON1) , or it directly acylates lysine residues (N-homocysteinylation).
The Methionine Cycle: Metabolic Flux and Regulation
The fate of Homocysteine is governed by the cellular demand for methyl groups (SAM) versus the need for antioxidant capacity (Glutathione/Cysteine).
3.1 The Pathways
-
Remethylation (Methionine Conservation):
-
Methionine Synthase (MS/MTR): Ubiquitous. Uses 5-methyltetrahydrofolate (5-MTHF) as a methyl donor and Vitamin B12 (cobalamin) as a cofactor.[5]
-
Betaine-Homocysteine Methyltransferase (BHMT): Liver/Kidney specific. Uses betaine (trimethylglycine) as a methyl donor.
-
-
Transsulfuration (Catabolism/Antioxidant Synthesis):
-
Cystathionine
-Synthase (CBS): Condenses Hcy with Serine to form Cystathionine.[6] Requires Vitamin B6 (PLP). This is the irreversible commitment step to Hcy degradation and glutathione synthesis.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
3.2 Kinetic Regulation (The
Switch)
The cell prioritizes methionine conservation over degradation based on enzyme kinetics.
| Enzyme | Pathway | Physiological Implication | |
| Methionine Synthase (MS) | Remethylation | Low (~1–5 µM) | Active at basal Hcy levels; conserves methionine. |
| Cystathionine | Transsulfuration | High (~1–5 mM) | Activated only when Hcy accumulates or SAM levels are high (allosteric activation). |
Expert Insight: In experimental hyperhomocysteinemia, the high
of CBS is overwhelmed, or the enzyme is inhibited by oxidative modifications, leading to Hcy spillover into the plasma.
Visualization: Metabolic Pathway and Regulation
The following diagram illustrates the Methionine Cycle, highlighting the central position of Homocysteine and the regulatory influence of SAM.
Caption: The Methionine Cycle. SAM acts as a sensor: high levels activate CBS (clearing Hcy) and inhibit MS (stopping production), maintaining homeostasis.
Pathological Mechanisms of Action
When Hcy metabolism is perturbed (genetic defects in MTHFR/CBS or B-vitamin deficiency), Hcy accumulates.[3] Hcy-HCl is used in research to model these pathologies via three primary mechanisms:
5.1 Oxidative Stress & eNOS Uncoupling
Hcy auto-oxidation generates superoxide anions (
-
Mechanism: Hcy reduces molecular oxygen in the presence of transition metals (
, ). -
Impact:
reacts with Nitric Oxide (NO) to form Peroxynitrite ( ), a potent oxidant. This depletes NO bioavailability and "uncouples" endothelial Nitric Oxide Synthase (eNOS), causing it to produce more superoxide instead of NO, creating a feed-forward damage loop.
5.2 ER Stress (The Unfolded Protein Response)
Hcy disrupts disulfide bond formation in the Endoplasmic Reticulum (ER).
-
Mechanism: High intracellular Hcy competes with Cysteine residues during protein folding, leading to misfolded proteins.
-
Signaling: This activates the UPR sensors (PERK, IRE1, ATF6), upregulating chaperones (GRP78) and eventually pro-apoptotic factors (CHOP/GADD153) if the stress is unresolved.
5.3 N-Homocysteinylation
This is specific to the Thiolactone form.
-
Mechanism: Hcy-thiolactone is an intramolecular thioester.[3] It reacts non-enzymatically with the
-amino group of Lysine residues on proteins (e.g., Albumin, Fibrinogen). -
Impact: This acylation alters protein charge and structure, rendering them immunogenic or dysfunctional (e.g., fibrinogen becomes resistant to lysis, promoting thrombosis).
Experimental Protocols
Protocol A: Preparation of Hcy Stock from Hcy-Thiolactone-HCl
Purpose: To generate free, reactive Homocysteine for in vitro enzymatic assays or acute cell treatment.
-
Reagent: L-Homocysteine Thiolactone Hydrochloride (MW: 153.63 g/mol ).[7]
-
Hydrolysis Buffer: 5 M NaOH.
-
Neutralization Buffer: 1 M HEPES (pH 7.4) or PBS.[8]
-
Procedure:
-
Dissolve Hcy-Thiolactone-HCl in water to 100 mM.
-
Add 5 M NaOH (2 equivalents) and incubate at 37°C for 5 minutes. (This breaks the thiolactone ring).
-
Immediately neutralize with buffer to pH 7.4.
-
CRITICAL: Use immediately. Free Hcy oxidizes to homocystine within hours at neutral pH. Do not store.
-
Protocol B: Induction of Endothelial ER Stress (In Vitro)
Purpose: To model hyperhomocysteinemia-induced vascular injury.
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[3][9]
-
Treatment:
-
Prepare fresh 10 mM Hcy stock (as per Protocol A).
-
Treat cells with 0.5 – 5.0 mM Hcy in low-serum media. (Note: High doses are often required in vitro to overcome the high clearance capacity of healthy cells).
-
-
Incubation: 12–24 hours.
-
Readout:
-
Western Blot: GRP78 (BiP) and CHOP (GADD153) upregulation.
-
ROS Assay: DCFDA fluorescence staining.
-
References
-
Finkelstein, J. D. (1998). The metabolism of homocysteine: pathways and regulation. European Journal of Pediatrics, 157(Suppl 2), S40-S44. Link
-
Jakubowski, H. (2019).[3] Homocysteine thiolactone: metabolic origin, protein homocysteinylation in vivo, and elimination.[3] Journal of Nutrition, 130(2S Suppl), 377S-381S. Link
-
Austin, R. C., et al. (2004). Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways. Journal of Clinical Investigation, 114(1), 87-98. Link
-
Dayal, S., & Lentz, S. R. (2005). Murine models of hyperhomocysteinemia and their vascular phenotypes. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(5), 905-911. Link
-
Cayman Chemical. (2022).[8] L-Homocysteine Product Information & Solubility. Link
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- 5. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 6. corelabsupplies.com [corelabsupplies.com]
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- 9. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of Homocysteine Hydrochloride in Aqueous Solution
Executive Summary
Homocysteine Hydrochloride (Hcy[1][2][3]·HCl) is a critical intermediate in sulfur-containing amino acid metabolism and a biomarker for cardiovascular risk.[4] Despite its biological significance, comprehensive experimental data on its thermodynamic properties in pure aqueous solution remains fragmented compared to its homolog, Cysteine.[4] This guide provides a theoretical framework and experimental protocol for characterizing the volumetric and transport properties of Hcy·HCl. It bridges the gap between raw data acquisition and molecular insight, utilizing group contribution theory to estimate expected values where direct literature is scarce, and defining a self-validating workflow for precise measurement.
Theoretical Framework: Solute-Solvent Interactions
To understand the stability of Hcy·HCl in drug formulations, we must quantify how it modifies the structure of water. This is achieved through two primary derived parameters:
Apparent Molar Volume ( )
The apparent molar volume reflects the sum of the intrinsic volume of the solute and the volume change of the solvent due to electrostriction.
- : Molar mass of Hcy·HCl (153.63 g/mol )
- : Density of solution and pure solvent (g/cm³)
- : Molality (mol/kg)[4][5]
Limiting Apparent Molar Volume (
- : Experimental slope indicating pair-wise interactions.[4]
Viscosity B-Coefficient
The Jones-Dole equation relates relative viscosity (
-
A-Coefficient: Represents electrostatic forces (Debye-Hückel theory).[4]
-
B-Coefficient: Represents the size and shape of the solute and its structural effect on the solvent (Structure-making vs. Structure-breaking).
Comparative Analysis & Estimated Values
Due to the scarcity of direct thermodynamic data for Hcy·HCl in open literature, we employ the Group Additivity Principle . Homocysteine is the higher homolog of Cysteine, differing by one methylene group (
Table 1: Structural Homolog Comparison & Theoretical Estimation (
| Parameter | Cysteine[2][4][6][7][8][9][10][11][12]·HCl (Experimental)* | Methylene Contribution ( | Homocysteine[4]·HCl (Estimated) |
| Structure | |||
| Viscosity B (L/mol) | |||
| Hydration Number ( |
-
Note: Base values derived from standard amino acid data (e.g., partial molar volumes of amino acids in water).
-
Interpretation: The positive shift in
and B-coefficient predicts that Hcy·HCl acts as a stronger structure-maker than Cysteine due to the increased hydrophobic surface area of the additional methylene group.
Experimental Protocol: A Self-Validating System
To obtain definitive data, follow this "Gold Standard" workflow. This protocol ensures high precision (
Materials & Preparation
-
Solute: L-Homocysteine Hydrochloride (
purity).[4][6] Critical: Must be stored in a desiccator; thiol groups are prone to oxidation to homocystine.[4] -
Solvent: Triply distilled, degassed water (Conductivity
).[4] -
Weighting: Use a Mettler Toledo balance with precision
mg.
Measurement Workflow (DOT Diagram)
Figure 1: Self-validating experimental workflow for thermodynamic characterization. Note the feedback loop: if linearity (
Step-by-Step Methodology
A. Density (Oscillating U-Tube Method)
-
Calibration: Calibrate the densimeter with dry air and degassed ultrapure water at
K. -
Injection: Inject the sample ensuring no micro-bubbles form.[4] The period of oscillation (
) is related to density by . -
Stability: Wait for temperature equilibrium (
K). -
Repeatability: Measure each concentration in triplicate. Standard deviation must be
g/cm³.[4]
B. Viscosity (Capillary Flow)
-
Selection: Use an Ubbelohde viscometer with a flow time
s for water to minimize kinetic energy corrections.[4] -
Timing: Measure flow time (
) using an electronic stopwatch or automated sensing unit (precision s). -
Calculation:
, where and are viscometer constants.[4]
Mechanistic Interpretation of Data
Once data is acquired, use the following logic to interpret the Solute-Solvent interactions.
Figure 2: Decision tree for interpreting thermodynamic coefficients. Homocysteine HCl is expected to follow the "Structure Maker" pathway due to the hydrophobic methylene bridge and the charged ammonium/carboxylate groups.
Key Interaction Types for Hcy·HCl:
-
Ion-Dipole Interaction: The
and terminals interact strongly with water dipoles, resulting in electrostriction (compression of solvent volume).[4] This contributes to a positive .[4] -
Hydrophobic Hydration: The
side chain promotes the formation of "clathrate-like" water cages.[4] This increases the Viscosity B-coefficient.[4] -
Thiol Specificity: Unlike the
in Serine, the group is less polar and contributes less to hydrogen bonding, enhancing the hydrophobic character relative to its oxygenated analogs.[4]
Applications in Drug Development
Understanding these properties allows for:
-
Formulation Stability: "Structure-making" solutes like Hcy[4]·HCl can stabilize proteins in solution by preferentially excluding themselves from the protein surface (preferential hydration mechanism).[4]
-
Solubility Prediction: The
data feeds into equations of state (e.g., Pitzer model) to predict solubility limits in complex buffers (PBS, saline).[4] -
Detection Limits: Differences in partial molar volumes between Hcy and Cysteine are critical for designing microfluidic separation techniques based on diffusion coefficients.[4]
References
-
Solubility Data: Li, Y., et al. "Solubility Behavior of dl-Homocysteine Thiolactone Hydrochloride in Nine Pure and A Binary Methanol + Acetonitrile Solvent Systems."[4] Journal of Chemical & Engineering Data, 2021.[4] Link[4]
-
Comparative Amino Acid Thermodynamics: Riyazuddeen, et al. "Apparent molar volume and viscosity B-coefficient of some amino acids in aqueous electrolyte solutions."[4] Journal of Chemical Thermodynamics, (General Reference for Methodology).[4]
-
Cysteine Homolog Data: Deosarkar, S. D., et al. "Thermodynamic and transport properties of some salts in aqueous-cysteine solutions."[4][7] Journal of Chemical and Pharmaceutical Research, 2014.[7] Link
-
Biological Context: Undas, A., et al. "Homocysteine and thrombosis: from basic science to clinical evidence."[4][13] Thrombosis and Haemostasis, 2005.[4][5][13] Link
-
Group Contribution Theory: Millero, F. J.[4] "The partial molar volumes of electrolytes in aqueous solutions." Chemical Reviews, 1971.[4] (Standard text for
estimation).
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- 3. DL-Homocysteine thiolactone hydrochloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. L-Homocysteine | C4H9NO2S | CID 91552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theijes.com [theijes.com]
- 6. Homocysteine - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Amino Acids - Sulfur-Containing [biology.arizona.edu]
- 9. Visual Detection of Cysteine and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfur-containing amino acids enhanced antioxidant of yellow mealworm proteins: GPx4 activation through structural modulation evidenced by spectroscopy method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfur containing amino acids – challenge of accurate quantification - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. Homocysteine and thrombosis: from basic science to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanisms of Homocysteine-Induced Oxidative Stress in Endothelial Cells
Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
Hyperhomocysteinemia (HHcy) is not merely a marker of cardiovascular risk but a direct pathogenic driver of endothelial dysfunction.[1][2][3] The transition from "risk factor" to "causative agent" hinges on specific molecular mechanisms that dismantle the endothelial redox defense system.
This guide deconstructs the pathophysiology of homocysteine (Hcy)-induced oxidative stress into its four constituent engines: NADPH oxidase (NOX) activation , eNOS uncoupling , Mitochondrial dysfunction , and Endoplasmic Reticulum (ER) stress . It provides a validated experimental framework for researchers to replicate these phenotypes in vitro, offering a robust platform for screening therapeutic candidates.
Molecular Mechanisms: The Four Engines of Toxicity
The Primary Driver: NADPH Oxidase (NOX) Activation
While Hcy can undergo auto-oxidation, the supraphysiological kinetics required for this reaction suggest that enzymatic ROS production is the dominant mechanism in vivo.
-
Mechanism: Hcy acts as a ligand for Protease-Activated Receptor-4 (PAR-4) on the endothelial surface.
-
Signaling Cascade: PAR-4 activation triggers the translocation of cytosolic subunits (p47phox, p67phox) to the membrane, assembling the active NOX complex.
-
Isoform Specificity: In endothelial cells, NOX2 (inducible) and NOX4 (constitutive) are the primary targets. Hcy upregulates NOX2 expression via NF-κB, creating a feed-forward loop of superoxide (
) generation.
The "Double Whammy": eNOS Uncoupling
Under normal physiological conditions, endothelial Nitric Oxide Synthase (eNOS) produces nitric oxide (NO). Hcy forces a "switch" in enzymatic function, turning eNOS into a superoxide-generating enzyme.
-
BH4 Depletion: Hcy-induced peroxynitrite (
) oxidizes the critical cofactor tetrahydrobiopterin (BH4) into dihydrobiopterin (BH2). -
The Switch: When the BH4:BH2 ratio drops, electron flow within eNOS becomes uncoupled from L-arginine oxidation. Instead of producing NO, electrons are diverted to molecular oxygen, producing superoxide.[1]
-
ADMA Accumulation: Hcy inhibits Dimethylarginine Dimethylaminohydrolase (DDAH), the enzyme responsible for clearing Asymmetric Dimethylarginine (ADMA).[4] Elevated ADMA competitively inhibits eNOS, further suppressing NO bioavailability.
Mitochondrial Dysfunction & The Vicious Cycle
Hcy enters the mitochondria, disrupting the electron transport chain (ETC).
-
Membrane Potential: Hcy induces the opening of the Mitochondrial Permeability Transition Pore (mPTP), dissipating the mitochondrial membrane potential (
). -
ROS Leak: Disrupted ETC dynamics (Complex I and III inhibition) lead to electron leakage, generating mitochondrial superoxide.
-
Apoptosis: Cytochrome c release activates Caspase-9 and Caspase-3, triggering the intrinsic apoptotic pathway.
ER Stress and the Unfolded Protein Response (UPR)
Hcy contains a free thiol group that is highly reactive.
-
N-homocysteinylation: Hcy incorporates into proteins during synthesis or modifies existing lysine residues, leading to protein misfolding.
-
UPR Activation: Accumulation of misfolded proteins in the ER lumen dissociates GRP78/BiP from stress sensors (PERK, IRE1, ATF6).
-
CHOP Induction: Chronic UPR activation upregulates CHOP (C/EBP homologous protein), shifting the cell from a pro-survival "repair" mode to a pro-apoptotic state.
Visualizing the Pathogenic Network
The following diagram illustrates the crosstalk between these four mechanisms, highlighting the central role of Peroxynitrite (
Caption: The "Vicious Cycle" of Hcy-induced oxidative stress. Note how uncoupled eNOS amplifies the initial ROS signal from NADPH oxidase.
Experimental Validation Framework
To study these mechanisms, a rigid experimental design is required. The following protocols are optimized for Human Umbilical Vein Endothelial Cells (HUVECs) .
Cell Model & Treatment[3][4][10][11]
-
Cell Line: Primary HUVECs (Passage 3-6). Avoid immortalized lines (e.g., EA.hy926) for mechanistic redox studies as their eNOS expression can be unstable.
-
Hcy Preparation: Hcy oxidizes rapidly in solution.
-
Protocol: Prepare fresh L-Homocysteine (reduced form) in PBS immediately before use.
-
Dosage: 50 µM (Pathological/Moderate) to 500 µM (Severe/Acute stress).
-
Timepoint: 24 hours (for apoptosis/protein expression); 1-4 hours (for acute ROS/signaling).
-
Quantitative Assay Matrix
| Parameter | Recommended Assay | Mechanistic Insight |
| Superoxide (Cytosolic) | DHE (Dihydroethidium) Staining | DHE is specific for superoxide. It intercalates into DNA upon oxidation, fluorescing red. Avoid DCFDA for specific superoxide claims as it is generalized for |
| Mitochondrial ROS | MitoSOX™ Red | Specifically targets mitochondria.[5] Essential to distinguish NOX-derived ROS from Mitochondrial ROS. |
| NO Bioavailability | DAF-FM Diacetate | More sensitive than Griess reagent for intracellular NO changes. Fluorescence decreases as Hcy increases. |
| eNOS Uncoupling | Low-Temp SDS-PAGE (Dimer/Monomer) | Run non-boiled lysates on a gel at 4°C. Western blot for eNOS. Dimers = active; Monomers = uncoupled. |
| ER Stress | Western Blot: GRP78 & CHOP | GRP78 is the early sensor; CHOP is the late apoptotic executor. |
Protocol: Assessing eNOS Uncoupling (The "Gold Standard")
This is the most technically challenging but most impactful assay to demonstrate mechanistic depth.
-
Lysis: Lyse HUVECs in cold lysis buffer containing protease inhibitors. Do not boil samples.
-
Electrophoresis:
-
Use 6% SDS-PAGE gels.
-
Maintain buffer and gel temperature at 4°C during the run (use an ice bath surrounding the tank).
-
-
Transfer & Blot: Transfer to PVDF membrane at 4°C.
-
Detection: Probe with anti-eNOS antibody.
-
Analysis: You will see two bands:
-
~280 kDa: eNOS Dimer (Functional).
-
~140 kDa: eNOS Monomer (Uncoupled).
-
Result: Hcy treatment shifts the density from Dimer to Monomer.
-
Experimental Workflow Diagram
Caption: Strategic workflow for validating Hcy-induced endothelial toxicity. Rescue experiments (Phase 3) are critical for proving causality.
References
-
Tyagi, N., et al. (2005).[4] "Mechanisms of homocysteine-induced oxidative stress."[1][2][3][4][6][7][8] American Journal of Physiology-Heart and Circulatory Physiology. Link
-
Topal, G., et al. (2004). "Homocysteine-induced oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin."[7] Free Radical Biology and Medicine. Link
-
Zhang, C., et al. (2017). "Homocysteine Induces Apoptosis of Human Umbilical Vein Endothelial Cells via Mitochondrial Dysfunction and Endoplasmic Reticulum Stress." Oxidative Medicine and Cellular Longevity. Link
-
Shatrov, V.A., et al. (2003). "Homocysteine induces expression of stress response genes GRP78 and GADD153 in human umbilical vein endothelial cells."[9][10] Biochemical Journal. Link
-
Wang, G., et al. (2015).[11] "ER stress mediates homocysteine-induced endothelial dysfunction: Modulation of IKCa and SKCa channels."[11][12] Atherosclerosis.[1][13][5][14] Link
Sources
- 1. Endothelial Dysfunction: The Link Between Homocysteine and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homocysteine Induces Apoptosis of Human Umbilical Vein Endothelial Cells via Mitochondrial Dysfunction and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocysteine induces mitochondrial dysfunction and oxidative stress in myocardial ischemia/reperfusion injury through stimulating ROS production and the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homocysteine induces oxidative stress by uncoupling of NO synthase activity through reduction of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 9. Characterization of the stress-inducing effects of homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homocysteine-induced endoplasmic reticulum stress causes dysregulation of the cholesterol and triglyceride biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Homocysteine Causes Endothelial Dysfunction via Inflammatory Factor-Mediated Activation of Epithelial Sodium Channel (ENaC) [frontiersin.org]
- 12. ER stress mediates homocysteine-induced endothelial dysfunction: Modulation of IKCa and SKCa channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.physiology.org [journals.physiology.org]
The Thiol-Driven Pathogenicity of Homocysteine: Mechanisms, Reactivity, and Experimental Analysis
Executive Summary
Homocysteine (Hcy) is a non-proteinogenic
We posit that the pathogenicity of Hcy is driven by a "Physicochemical Paradox" : although its thiol pKa (~10.0) renders it a weaker nucleophile than Cys (pKa ~8.3) at physiological pH, its specific chain length facilitates the formation of a highly reactive cyclic thioester—Homocysteine Thiolactone (HTL) . This guide details the mechanistic divergence of Hcy, its dual pathways of protein modification (S- vs. N-homocysteinylation), and provides validated protocols for investigating these phenomena in drug development.[7]
The Physicochemical Basis of Hcy Thiol Reactivity
The pKa Differential
The reactivity of a thiol is largely dictated by its acidity (pKa), which determines the concentration of the nucleophilic thiolate anion (
-
Cysteine (Cys): pKa
8.[8]3. A significant fraction exists as thiolate at pH 7.4, making it an effective active-site nucleophile in enzymes (e.g., cysteine proteases).[7] -
Homocysteine (Hcy): pKa
10.0. The additional methylene group exerts an electron-donating inductive effect, destabilizing the thiolate anion and raising the pKa. Consequently, Hcy is less ionized and theoretically less reactive as a direct nucleophile in solution than Cys.
The Kinetic Trap: Thiolactone Formation
Despite the higher pKa, Hcy is more toxic. The "Thiol Reactivity" of Hcy is not defined by simple intermolecular attack, but by intramolecular cyclization .
-
Mechanism: During protein synthesis, Methionyl-tRNA Synthetase (MetRS) can erroneously activate Hcy (mistaking it for Methionine), forming Hcy-AMP .[7]
-
The Critical Step: The Hcy thiol group, positioned perfectly by the 4-carbon side chain, attacks the activated carbonyl carbon of the adenylate.
-
Result: Formation of a 5-membered cyclic thioester (HTL).[3][4][7] This reaction is kinetically favored (entropy-driven) over the release of Hcy or transfer to tRNA. Cysteine, with a shorter chain, would form a strained 4-membered ring, which is energetically unfavorable.[7]
Mechanisms of Protein Modification[3]
The Hcy thiol group drives two distinct modification pathways that alter protein function and immunogenicity.
S-Homocysteinylation (Redox Exchange)[7]
-
Reactivity: The free thiol of Hcy participates in thiol-disulfide exchange with protein cysteine residues (e.g., Albumin-Cys34).[7]
-
Consequence: Formation of a mixed disulfide (
).[1][7] This can obscure catalytic sites or alter redox signaling but is often reversible via cellular reducing systems (Glutathione/Thioredoxin).
N-Homocysteinylation (The Thiolactone Pathway)[7]
-
Reactivity: HTL acts as a potent acylating agent.[7] The cyclic thioester is susceptible to nucleophilic attack by the
-amino group of Lysine residues. -
Consequence: The ring opens, forming a stable amide bond (
).[7] This effectively "N-acylates" the protein, neutralizing the positive charge of Lysine. -
Significance: This irreversible modification leads to protein unfolding, amyloid-like aggregation, and the generation of neo-antigens triggering autoimmune responses.
Caption: Divergent pathways of Homocysteine modification. The thiol group drives both reversible disulfide formation (S-Hcy) and irreversible acylation via the Thiolactone intermediate (N-Hcy).[7]
Oxidative Stress and Redox Biology
The Hcy thiol group is a primary source of Reactive Oxygen Species (ROS) in the vasculature.
Auto-oxidation Mechanism
In the presence of transition metals (
-
Initiation:
[7] -
Propagation:
(Superoxide)[7] -
Cascade: Superoxide dismutates to Hydrogen Peroxide (
), driving Fenton chemistry and hydroxyl radical ( ) production.
Nitric Oxide (NO) Quenching
Hcy-generated superoxide reacts rapidly with NO to form Peroxynitrite (
-
Impact: This depletes bioavailable NO, causing endothelial dysfunction (vasoconstriction) and nitrosative stress (tyrosine nitration).
Experimental Analysis of Hcy Thiol Reactivity[3][4][9][10][11][12][13][14]
Safety Note: Homocysteine Hydrochloride (Hcy-HCl) is the standard reagent.[7] It is hygroscopic and prone to oxidation. Handle in a fume hood.
Reagent Preparation & Handling
-
Solubility: Hcy-HCl is soluble in water and aqueous buffers (~50 mg/mL).[7]
-
Stability: CRITICAL. Aqueous solutions oxidize to Homocystine (disulfide) within hours at pH > 7.
-
Protocol:
-
Weigh Hcy-HCl solid.[7]
-
Dissolve in 0.1 M HCl (degassed) to create a stable stock solution (stable for 1 week at 4°C).
-
Dilute into experimental buffer (e.g., PBS pH 7.4) immediately before use.
-
Quantifying Free Thiol (Ellman’s Assay)
This protocol validates the presence of the reactive thiol group in your Hcy preparation or measures free thiol depletion during conjugation experiments.
Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[7]
-
Standard: Cysteine-HCl or Hcy-HCl.[7]
Workflow:
-
Prepare DTNB Stock: 4 mg/mL in Reaction Buffer.
-
Sample Prep: Dilute Hcy sample to estimated 0.1–1.0 mM range.
-
Reaction: Mix 50
L sample + 900 L Buffer + 50 L DTNB Stock. -
Incubation: 15 minutes at Room Temperature (Yellow color develops).
-
Measurement: Read Absorbance at 412 nm .
-
Calculation: Use extinction coefficient
.[7][9]
Advanced Detection: HPLC-Fluorescence
For biological samples (plasma/cell lysate), Ellman's is not specific enough.[7]
-
Derivatization Agent: SBD-F (7-fluorobenzofurazan-4-sulfonic acid).[7]
-
Mechanism: Specifically reacts with thiols at pH 9.5, 60°C to form a fluorescent adduct.[7]
-
Specificity: Separates Hcy, Cys, and GSH based on retention time.
Caption: Standardized workflow for specific quantification of Homocysteine thiol groups in complex biological matrices.
Therapeutic Implications
Targeting the Hcy thiol group offers specific avenues for drug development:
-
Thiolactone Hydrolysis: Enhancing PON1 (Paraoxonase 1) activity to hydrolyze HTL back to Hcy before it modifies proteins.
-
N-Hcy Scavengers: Small molecules containing nucleophilic amines that compete with protein lysines for HTL binding.[7]
-
Antioxidant Mimetics: SOD/Catalase mimetics to quench the specific ROS cascade initiated by Hcy auto-oxidation.[7]
References
-
Jakubowski, H. (2019).[6][7] Homocysteine modification in protein structure/function and human disease.[3][11] Physiological Reviews.[7] Link
-
Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007).[7] Mechanisms of homocysteine toxicity in humans.[3][4][5][12] Amino Acids.[2][3][4][5][6][7][10][12] Link
-
Gundersen, T. E., et al. (2003).[7] Thiol-displacement chromatography for analysis of homocysteine and other thiols.[7] Analytical Biochemistry.[7] Link
-
Majtan, T., & Kraus, J. P. (2012).[7] Folding and activity of cystathionine beta-synthase mutants.[7] Frontiers in Pharmacology.[7] Link
-
NIST. (2024). Certificate of Analysis: SRM 1955a Homocysteine in Frozen Human Serum. National Institute of Standards and Technology. Link
-
Cayman Chemical. (2022).[6] L-Homocysteine Product Information & Safety Data Sheet.[6][7]Link
Sources
- 1. Homocysteine and reactive oxygen species in metabolic syndrome, type 2 diabetes mellitus, and atheroscleropathy: The pleiotropic effects of folate supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocysteine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. journals.physiology.org [journals.physiology.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. DL-Homocysteinethiolactone hydrochloride | 6038-19-3 [chemicalbook.com]
- 8. quora.com [quora.com]
- 9. broadpharm.com [broadpharm.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Solubility of L-Homocysteine Hydrochloride: Principles and Protocols
Introduction: The Foundational Importance of Solubility in Homocysteine Research
In the landscape of biomedical science, L-Homocysteine has emerged as a critical biomarker and bioactive molecule implicated in a spectrum of physiological and pathological processes, including cardiovascular diseases, neurodegeneration, and epigenetic regulation. For researchers investigating its multifaceted roles, the hydrochloride salt of L-Homocysteine (Hcy-HCl) is the preferred form due to its enhanced stability and ease of handling. However, the success and reproducibility of any experiment hinge on the accurate preparation of solutions, a process fundamentally governed by the compound's solubility.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the solubility of L-Homocysteine hydrochloride in three of the most ubiquitous laboratory solvents: water, ethanol, and dimethyl sulfoxide (DMSO). Moving beyond a simple recitation of data, this guide delves into the physicochemical principles that dictate Hcy-HCl's behavior in solution, offers a critical appraisal of available solubility data, and presents a robust, step-by-step protocol for empirical solubility determination. Our objective is to empower researchers with the foundational knowledge and practical tools necessary for precision and confidence in their experimental design.
The Chemical Logic of Solubility: Why the Solvent Matters
The solubility of a compound is not an arbitrary property but a direct consequence of the intermolecular forces between the solute (Hcy-HCl) and the solvent molecules. The principle of "like dissolves like" is a useful heuristic. L-Homocysteine is an amino acid, and as its hydrochloride salt, it exists as an ionic compound. This structure is key to understanding its solubility profile.
-
In Water (Polar Protic): Water is a highly polar solvent with the ability to form extensive hydrogen bond networks. The ionic nature of Hcy-HCl, with its positively charged ammonium group and negatively charged chloride ion, as well as the polar carboxyl and thiol groups, allows for strong ion-dipole interactions and hydrogen bonding with water molecules. This leads to effective solvation and, consequently, high solubility. The pH of the aqueous solution can further influence solubility; at low pH, the carboxyl group is protonated, and at high pH, the amino group is deprotonated, which can affect the overall charge and solubility.
-
In Ethanol (Polar Protic): Ethanol is also a polar protic solvent, but its polarity is significantly lower than that of water due to the presence of the nonpolar ethyl group. While it can engage in hydrogen bonding, its capacity to solvate the charged ions of Hcy-HCl is diminished. As a result, the solubility is expected to be considerably lower than in water.
-
In DMSO (Polar Aprotic): Dimethyl sulfoxide is a highly polar aprotic solvent. It possesses a strong dipole moment and can effectively solvate cations. While it is a hydrogen bond acceptor, it cannot donate hydrogen bonds. Its ability to disrupt the crystal lattice of Hcy-HCl and solvate the molecule makes it a good solvent for many organic salts.
Quantitative Solubility Data for L-Homocysteine Hydrochloride
The following table summarizes the available solubility data for L-Homocysteine hydrochloride and related compounds. It is crucial to note that precise, temperature-controlled solubility data for Hcy-HCl is not always readily available in the literature, and values from chemical suppliers often indicate a minimum solubility.
| Solvent | Compound | Reported Solubility | Temperature | Source(s) |
| Water | L-Cysteine Hydrochloride | 50 mg/mL | Not Specified | [1][2] |
| L-Homocysteine | 25 mg/mL (with sonication) | Not Specified | [3] | |
| DL-Homocysteine thiolactone hydrochloride | 740 g/L (740 mg/mL) | 20 °C | [4] | |
| Ethanol | L-Cysteine Hydrochloride | ~10 mg/mL | Not Specified | [1] |
| DMSO | L-Homocysteine | < 1 mg/mL | Not Specified | [3] |
Interpretation and Field-Proven Insights:
-
High Aqueous Solubility is Key: The data, particularly by analogy to the highly soluble thiolactone hydrochloride derivative, confirms that Hcy-HCl is very soluble in water. This makes water the ideal solvent for preparing high-concentration stock solutions for most in vitro and in vivo applications.
-
Ethanol as a Poor Solvent: The low solubility in ethanol makes it unsuitable as a primary solvent for Hcy-HCl. Its use should be limited to situations where a final, very low concentration of ethanol is required and the Hcy-HCl can be introduced from a concentrated aqueous stock.
-
DMSO as a Viable Alternative: While the data for the free amino acid L-Homocysteine shows poor solubility in DMSO, the hydrochloride salt form is expected to be significantly more soluble. For applications requiring a non-aqueous or water-sensitive environment, DMSO is a plausible choice, though the exact solubility should be determined empirically.
A Validated Protocol for Experimental Solubility Determination
Given the variability in reported data, empirically determining the solubility of L-Homocysteine hydrochloride under your specific experimental conditions is a hallmark of rigorous scientific practice. The following equilibrium saturation method is a trustworthy and self-validating protocol.
Objective: To determine the saturation solubility of L-Homocysteine hydrochloride in a given solvent at a controlled temperature.
Materials:
-
L-Homocysteine hydrochloride (high purity)
-
Solvent of interest (e.g., deionized water, absolute ethanol, anhydrous DMSO)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Calibrated pipettes
-
HPLC or UV-Vis spectrophotometer for quantification
Step-by-Step Methodology:
-
Preparation of a Slurry:
-
To a series of vials, add a pre-weighed excess amount of Hcy-HCl. For example, for an expected solubility of around 50 mg/mL, add 70-80 mg of Hcy-HCl to 1 mL of the solvent. The key is to have visible, undissolved solid.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration - The Critical Step:
-
Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the slurries for a minimum of 24 hours. This extended period is crucial to ensure that the solution has reached equilibrium saturation. For crystalline compounds, 24-48 hours is recommended.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand at the same controlled temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the controlled temperature for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is non-negotiable as it removes any remaining micro-particulates, preventing an overestimation of solubility.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC with a suitable detector or UV-Vis spectrophotometry if Hcy-HCl or a derivative has a chromophore).
-
Prepare a standard curve using known concentrations of Hcy-HCl to ensure accurate quantification.
-
-
Calculation:
-
From the standard curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the solubility of Hcy-HCl in that solvent at the specified temperature.
-
Trustworthiness Through Self-Validation: This protocol is inherently self-validating. Running the experiment in triplicate allows for the calculation of mean and standard deviation, demonstrating reproducibility. The long equilibration time and the filtration step ensure that a true equilibrium solubility is measured.
Visualizing the Experimental Workflow and Molecular Structure
To further clarify the experimental process and the molecule of interest, the following diagrams are provided.
Caption: Workflow for the experimental determination of solubility.
Caption: Structure of L-Homocysteine Hydrochloride.
Conclusion
References
-
ResearchGate. Is L-cysteine HCl MH is soluble in ethanol and acetone?. [Link]
-
Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1962). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 36(5), 378-382. [Link]
-
U.S. Pharmacopeia. Amino Acid Determination, Revision 1. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Preparation of Homocysteine Hydrochloride Stock Solution for Cell Culture
Scientific Background: Homocysteine in the Cellular Context
Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in the methionine cycle. It is not obtained from the diet but is biosynthesized from the demethylation of methionine. In a healthy metabolic state, homocysteine is remethylated back to methionine or converted to cysteine through the transsulfuration pathway.[1] Pathologically elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, is recognized as an independent risk factor for a host of vascular diseases, including atherosclerosis, thrombosis, and stroke.[2][3]
In the realm of cell biology, homocysteine is a widely used agent to model disease states in vitro. Exposing cultured cells to elevated concentrations of homocysteine allows researchers to investigate the molecular mechanisms underpinning its cytotoxicity. The primary mechanism of homocysteine-induced damage is the induction of oxidative stress.[3][4] The free thiol group in the homocysteine molecule can auto-oxidize, leading to the generation of reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide.[3] This oxidative onslaught can trigger a cascade of detrimental cellular events, including endothelial dysfunction, inflammation, endoplasmic reticulum (ER) stress, and apoptosis.[4][5] Consequently, homocysteine is an invaluable tool for studying cellular responses to oxidative stress and for the preclinical evaluation of therapeutic agents designed to mitigate vascular and neurodegenerative diseases.[6]
Chemical and Physical Properties
Accurate preparation of a homocysteine stock solution begins with a clear understanding of its chemical properties. This guide focuses on D,L-Homocysteine, a common racemic mixture used in research. Note that the hydrochloride salt is typically used to enhance solubility. Always verify the exact form and molecular weight from your supplier's certificate of analysis.
| Property | Value | References |
| Chemical Name | D,L-Homocysteine | |
| Synonyms | 2-Amino-4-mercaptobutyric acid | |
| Molecular Formula | C₄H₉NO₂S | [2] |
| Molecular Weight | ~135.2 g/mol (free form) | [2] |
| CAS Number | 454-29-5 (D,L-form) / 6027-13-0 (L-form) | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility (PBS, pH 7.2) | ~5-10 mg/mL | [2] |
| Solubility (Water) | Soluble, up to 25-50 mg/mL with sonication/warming | [7] |
| Storage (Solid) | -20°C, protect from light and moisture | [2] |
Core Principles and Experimental Rationale
The reliability of experiments using homocysteine hinges on the proper preparation and handling of the stock solution. The following principles are critical:
-
Chemical Instability: The thiol (-SH) group on homocysteine is highly susceptible to oxidation, especially at neutral or alkaline pH in aqueous solutions. This oxidation can lead to the formation of homocystine (a disulfide dimer) and other mixed disulfides, reducing the concentration of the active, reduced form of homocysteine and potentially confounding experimental results. For this reason, it is strongly recommended to prepare solutions fresh for each experiment. [2]
-
Solvent Choice: Sterile, nuclease-free water or phosphate-buffered saline (PBS) are the recommended solvents. Water is often sufficient for high-concentration stocks, while PBS can be used for direct dilution if the final concentration is low.
-
Sterilization: Homocysteine is a heat-labile molecule. Do NOT autoclave homocysteine solutions. The high temperatures will cause significant degradation. Aseptic technique followed by sterile filtration using a 0.22 µm syringe filter is the mandatory method for sterilization.[7][8]
-
Long-Term Storage: If immediate use is not possible, stock solutions can be stored for limited periods. Aliquoting into single-use volumes is essential to avoid repeated freeze-thaw cycles, which can degrade the compound. For longer-term storage, flash-freezing in liquid nitrogen and storing at -80°C under an inert gas (like nitrogen or argon) is advised to minimize oxidation.[7]
Experimental Workflow and Protocols
Diagram: Stock Solution Preparation Workflow
This diagram outlines the validated, step-by-step process for preparing a sterile homocysteine hydrochloride stock solution.
Caption: Homocysteine elevates ROS, leading to diverse cellular pathologies.
Quality Control and Troubleshooting
| Problem | Possible Cause | Solution |
| Powder does not dissolve easily | Solution is saturated or cold. | Gently warm the solution to 37°C. Use brief sonication if necessary. Ensure you have not exceeded the solubility limit. [7] |
| Precipitate forms after freezing | Compound came out of solution during freezing/thawing. | Warm the aliquot to 37°C and vortex gently to redissolve before adding to the medium. Ensure the stock concentration is not too high. |
| Inconsistent experimental results | Degradation of homocysteine in stock solution. | Always prepare fresh solution. If using frozen aliquots, do not reuse a thawed aliquot. Avoid multiple freeze-thaw cycles. |
| Unexpected cytotoxicity at low concentrations | Contamination of stock solution. | Always work in a biosafety cabinet and use sterile technique. Filter-sterilize the final stock solution. |
| No observable cellular effect | Inactive (oxidized) homocysteine. | Prepare solution fresh immediately before the experiment. For long-term storage, ensure aliquots were properly flash-frozen and stored at -80°C. |
Safety Precautions
-
Handle homocysteine powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [9][10]* Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. [2][10]* Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [10]* Consult the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information. [9][11]
References
-
Wood, E. S. C., Burdette, C. Q., Mulloor, J., Nelson, M. A., Urbas, A. A., & Toman, B. (2024). Certification of Standard Reference Material® 1955a Homocysteine in Frozen Human Serum. NIST Special Publication, 260-247. [Link]
-
Cleveland Clinic. (2025). Homocysteine: Function, Levels & Health Effects. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual HCY (Homocysteine) ELISA Kit. Retrieved from [Link]
-
Tyagi, N., Sedoris, K. C., Steed, M., Ovechkin, A. V., Moshal, K. S., & Tyagi, S. C. (2005). Mechanisms of homocysteine-induced oxidative stress. American Journal of Physiology-Heart and Circulatory Physiology, 289(6), H2649–H2656. [Link]
- Vizzardi, V., et al. (2002). Selective adsorption of homocysteine using an HFR-ON LINE technique. The International Journal of Artificial Organs, 25(3), 223–227.
-
ABX - advanced biochemical compounds. (2022). Safety Data Sheet - L-Homocysteine. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Homocysteine (HCy). Retrieved from [Link]
-
Chen, C., et al. (2000). Effects of homocysteine on smooth muscle cell proliferation in both cell culture and artery perfusion culture models. Journal of Surgical Research, 90(1), 57–63. [Link]
- Korzun, W. J., & Ho, Q. V. (2000). Stability of Plasma Total Homocysteine Concentrations in EDTA-whole Blood Kept on Ice.
- Tyagi, N., Sedoris, K. C., Steed, M., Ovechkin, A. V., Moshal, K. S., & Tyagi, S. C. (2005). Mechanisms of homocysteine-induced oxidative stress. American Journal of Physiology.
-
Zappia, G., et al. (2014). Toxic effects of mildly elevated homocysteine concentrations in neuronal-like cells. Journal of Cellular Biochemistry, 115(11), 1985–1993. [Link]
-
Carolina Liquid Chemistries Corp. (n.d.). Homocysteine Reagent. Retrieved from [Link]
- Lentz, S. R. (2000). Hyperhomocysteinemia and Oxidative Stress. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(5), 1177–1178.
- Födinger, M., et al. (2003). Long-term Reduction of Plasma Homocysteine Levels by Super-Flux Dialyzers in Hemodialysis Patients. Journal of the American Society of Nephrology, 14(12), 3151–3158.
-
Zhang, Y., et al. (2022). Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis. Frontiers in Cardiovascular Medicine, 9, 931301. [Link]
- Udupa, S., & Udupa, A. L. (2017). The metabolism and significance of homocysteine in nutrition and health. Journal of Human Nutrition and Food Science, 5(1), 1098.
-
JoVE. (2022). Filter Sterilization. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Homocysteine, 95%. Retrieved from [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis [frontiersin.org]
- 5. Effects of homocysteine on smooth muscle cell proliferation in both cell culture and artery perfusion culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effects of mildly elevated homocysteine concentrations in neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. crude.abx.de [crude.abx.de]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Protocol for Inducing Hyperhomocysteinemia (HHcy) in Rats via Homocysteine Hydrochloride
Executive Summary & Rationale
Hyperhomocysteinemia (HHcy) is a critical risk factor for cardiovascular disease, neurodegeneration (Alzheimer’s, vascular dementia), and endothelial dysfunction. While methionine-enriched diets are frequently used to induce HHcy, they introduce metabolic confounding factors (e.g., methyl group overload).
Direct administration of Homocysteine Hydrochloride (Hcy-HCl) provides a more precise, stoichiometric control over plasma homocysteine levels, allowing researchers to decouple the effects of homocysteine itself from the broader metabolic alterations of high-methionine diets.
This protocol details the Subcutaneous (SC) Injection Model , selected for its high reproducibility, precise dosage control, and ability to bypass first-pass hepatic metabolism variations associated with oral gavage.
Key Mechanistic Pathway
Homocysteine induces pathology primarily through oxidative stress and the inhibition of nitric oxide (NO) bioavailability.[1][2]
Figure 1: Pathophysiological cascade of Homocysteine-induced endothelial injury.[3][4] Hcy promotes oxidative stress and accumulates Asymmetric Dimethylarginine (ADMA), converging on endothelial dysfunction.
Experimental Design
Animal Model Selection
-
Species/Strain: Wistar or Sprague-Dawley Rats (Male).[5]
-
Age/Weight: 8–10 weeks old (200–250g) recommended to ensure robust physiological response without geriatric confounders.
-
Group Size: Minimum
per group to achieve statistical power ( ) for biochemical assays.
Treatment Groups
| Group | Treatment | Dosage | Route | Duration |
| Control | Vehicle (0.9% Saline) | Equiv. Volume | S.C. | 4 Weeks |
| HHcy | Homocysteine HCl | 60 mg/kg/day | S.C. | 4 Weeks |
Note: A dosage of 30–60 mg/kg/day is the validated therapeutic window. 60 mg/kg is recommended for studies requiring "moderate-to-severe" HHcy (>20 µmol/L).
Materials & Reagents
Reagents
-
DL-Homocysteine Hydrochloride (e.g., Sigma-Aldrich/Merck, Cat# H4628). Purity ≥95%.
-
Sodium Hydroxide (NaOH) : 1N and 5N solutions for pH adjustment.
-
Saline (0.9% NaCl) : Sterile, endotoxin-free.
-
Syringe Filters : 0.22 µm PVDF or PES (for sterilization).
Equipment
-
pH Meter (Micro-electrode preferred).
-
Precision Balance (0.001g resolution).
-
Insulin Syringes (1mL, 27G–29G needle).
Detailed Protocol
Phase 1: Solution Preparation (CRITICAL)
Homocysteine is unstable in solution and oxidizes rapidly to homocystine. Solutions must be prepared FRESH daily.
-
Calculate Requirements:
-
For 10 rats @ 250g (Total mass = 2.5 kg).
-
Dose: 60 mg/kg
Total Hcy needed = 150 mg. -
Prepare 20% excess: Weigh 180 mg Hcy-HCl.
-
-
Dissolution:
-
Dissolve 180 mg Hcy-HCl in approx. 8 mL of 0.9% Saline.
-
Observation: The solution will be acidic (pH ~2.0–3.0). Do NOT inject yet.
-
-
Neutralization (The "Necrosis Prevention" Step):
-
Place beaker on a magnetic stirrer with a pH probe.
-
Dropwise add 1N NaOH until pH reaches 7.3–7.4 .
-
Caution: If pH exceeds 7.5, Hcy auto-oxidation accelerates. If pH < 6.0, SC injection will cause skin necrosis and ulcers.
-
-
Final Volume Adjustment:
-
Add Saline to reach a final concentration of 20 mg/mL .
-
(e.g., for 180 mg, final volume = 9.0 mL).
-
-
Sterilization:
-
Pass the solution through a 0.22 µm syringe filter into a sterile vial. Use immediately.
-
Phase 2: Administration (Subcutaneous)
-
Restraint: Use the "scruff" technique to expose the loose skin over the dorsal neck/shoulders.
-
Injection:
-
Insert needle (27G) into the tented skin (subcutaneous space).
-
Aspirate slightly to ensure no blood vessel entry.
-
Inject the calculated volume (e.g., for a 250g rat @ 60mg/kg using 20mg/mL solution
0.75 mL ).
-
-
Rotation: Rotate injection sites (left flank, right flank, neck) daily to minimize local irritation.
Phase 3: Experimental Timeline
Figure 2: Experimental workflow ensuring consistent dosing and accurate endpoint data.
Validation & Expected Outcomes
To confirm the model, plasma total homocysteine (tHcy) must be quantified.
Sample Collection (Strict Protocol)
Red blood cells (RBCs) continuously produce and release homocysteine ex vivo. Improper handling leads to false positives.
-
Anesthesia: Ketamine/Xylazine or Isoflurane.
-
Collection: Cardiac puncture or retro-orbital sinus into EDTA tubes (pre-chilled).
-
Processing:
-
Place immediately on wet ice .
-
Centrifuge within 30 minutes at 2000 x g, 4°C, 10 min.
-
Aliquot plasma and store at -80°C.
-
Reference Values (Wistar Rats)
| Parameter | Control Group (Mean ± SD) | HHcy Group (Target) | Method |
| Plasma tHcy | 5.0 – 7.0 µmol/L | 15.0 – 35.0 µmol/L | HPLC or ELISA |
| Plasma MDA | 2.5 – 3.5 nmol/mL | > 6.0 nmol/mL | TBARS Assay |
| Aortic Nitrite (NO) | 25 – 30 µmol/L | < 15 µmol/L | Griess Reaction |
Note: Levels >15 µmol/L confirm Hyperhomocysteinemia.[6] Levels >60 µmol/L are rarely achieved with 60mg/kg SC and may represent a toxicological rather than pathological model.
Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Skin Necrosis/Ulcers | Solution pH too low (<6.0). | Ensure pH is adjusted to 7.3–7.4 using NaOH before injection. |
| High Mortality | Dose too high or IP route used. | Switch to SC route; verify calculation (max 60mg/kg). |
| No Hcy Elevation | Sample handling error. | Blood sat at RT >30 mins? Hcy degrades. Keep on ice. |
| Weight Loss | Systemic toxicity. | Provide wet mash diet; ensure hydration. |
References
-
Da Cunha, A. A., et al. (2011).[7] "Chronic hyperhomocysteinemia induces oxidative damage in the rat lung."[7] Molecular and Cellular Biochemistry, 358(1-2), 153-160.
-
Tyagi, N., et al. (2005).[2] "Mechanisms of homocysteine-induced oxidative stress."[1][2][5] American Journal of Physiology-Heart and Circulatory Physiology, 289(6), H2649-H2656.[2]
- Ungvari, Z., et al. (2003). "Mechanisms of vascular dysfunction in hyperhomocysteinemia." Journal of Alzheimer's Disease, 5(4), 329-339.
-
Cayman Chemical. (2022).[8][9] "L-Homocysteine Product Information & Stability."
-
Korzun, W. J., & Ho, Q. V. (2000).[10] "Stability of plasma total homocysteine concentrations in EDTA-whole blood kept on ice." Clinical Laboratory Science, 13(4), 196-198.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of homocysteine-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Mechanism of homocysteine-mediated endothelial injury and its consequences for atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild hyperhomocysteinemia induced by feeding rats diets rich in methionine or deficient in folate promotes early atherosclerotic inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disorders of proteolytic homeostasis in the liver of rats with hyperhomocysteinemia | Biomedical Research and Therapy [bmrat.org]
- 7. Chronic hyperhomocysteinemia induces oxidative damage in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Stability of plasma total homocysteine concentrations in EDTA-whole blood kept on ice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Total Homocysteine Detection in Human Plasma
[1][2][3][4][5][6][7][8]
Abstract & Clinical Significance
Homocysteine (Hcy) is a sulfur-containing amino acid intermediate in methionine metabolism.[1][2][3] Elevated plasma levels (Hyperhomocysteinemia) are an independent risk factor for cardiovascular disease, stroke, and venous thrombosis.[1] Accurate quantification is critical for clinical diagnostics and drug development.[1]
This application note details a robust, self-validating HPLC method with Fluorescence Detection (FLD) for quantifying Total Homocysteine (tHcy) . Unlike direct UV methods which suffer from low sensitivity due to Hcy’s lack of a strong chromophore, this protocol utilizes TCEP for odorless, efficient reduction of disulfide bonds and SBD-F for highly specific thiol derivatization.[1]
Methodological Principle
In plasma, approximately 99% of homocysteine exists as disulfides (bound to albumin or as homocystine) and is undetectable in its native state.[1] Accurate analysis requires a three-stage chemical transformation prior to separation:
-
Reduction: Cleavage of disulfide bonds (protein-Hcy and Hcy-Hcy) using Tris(2-carboxyethyl)phosphine (TCEP) to release free reduced homocysteine.[1]
-
Deproteinization: Removal of high-molecular-weight proteins to protect the column and prevent fouling.[1]
-
Derivatization: Reaction of the free thiol group with Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) at pH 9.5 and 60°C to form a highly fluorescent benzofurazan derivative.[1]
Chemical Workflow Diagram
Caption: Step-by-step chemical transformation of plasma homocysteine for fluorometric detection.
Materials and Reagents
Reagents
-
Standard: L-Homocysteine Hydrochloride (Hcy-HCl) [CAS: 6027-13-0].[1]
-
Internal Standard (IS): N-Acetylcysteine (NAC) or Mercaptopropionylglycine (MPG).[1]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP[1]·HCl). Note: TCEP is preferred over DTT due to its stability and lack of odor.[1]
-
Derivatizing Agent: SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate).[4][1][5][6]
-
Buffers: Boric acid, Sodium Hydroxide (NaOH), Potassium Dihydrogen Phosphate (
), EDTA.[1] -
Solvents: HPLC-grade Acetonitrile and Water.
Equipment
Experimental Protocol
Solution Preparation
| Solution | Composition & Preparation | Stability |
| Mobile Phase | 0.1 M | 1 Week (4°C) |
| Borate Buffer | 0.125 M Borate buffer (pH 9.[1][2]5) containing 4 mM EDTA. | 1 Month (4°C) |
| TCEP Solution | 100 g/L TCEP in water.[1] | Prepare Fresh |
| SBD-F Reagent | 1.0 mg/mL SBD-F in Borate Buffer (pH 9.5).[1] | Protect from light |
| TCA Solution | 10% (w/v) Trichloroacetic acid containing 1 mM EDTA. | 1 Month (4°C) |
Sample Preparation Workflow
Critical Step: Plasma must be separated from blood cells within 30 minutes of collection to prevent artificial Hcy elevation due to release from erythrocytes.[1][10]
-
Reduction:
-
Deproteinization:
-
Derivatization:
Chromatographic Conditions[1][4][5][6][7][8][10]
System Suitability & Validation
The separation relies on the acidic mobile phase (pH 2.[1]1) to protonate the carboxyl groups, ensuring resolution between Homocysteine and Cysteinylglycine (Cys-Gly).[1][6]
Chromatographic Separation Logic[4]
Caption: HPLC instrumentation setup emphasizing the critical separation parameters.
Validation Parameters (Typical)
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 1 – 100 µmol/L | |
| LOD | < 0.5 µmol/L | Signal-to-Noise ratio > 3:1 |
| Precision (Intra-day) | CV < 5% | Tested at Low (5 µM) and High (30 µM) levels |
| Accuracy (Recovery) | 95% – 105% | Spike recovery in plasma matrix |
Troubleshooting Guide
Issue: Low Sensitivity / Small Peaks
-
Cause: Incomplete derivatization.[1]
-
Fix: Ensure the pH during the SBD-F reaction is > 9.0. If the TCA supernatant is too acidic, increase the volume of NaOH added before the SBD-F step.[1]
Issue: Co-elution of Hcy and Cys-Gly
-
Cause: Mobile phase pH is too high.[1]
-
Fix: Adjust mobile phase pH strictly to 2.1. Higher pH causes carboxylic acid deprotonation, reducing retention time and resolution.[1]
Issue: Ghost Peaks
References
-
Araki, A., & Sako, Y. (1987). Determination of free and total homocysteine in human plasma by high-performance liquid chromatography with fluorescence detection.[7][1] Journal of Chromatography B: Biomedical Sciences and Applications.
-
Ueland, P. M., et al. (1993). Total homocysteine in plasma or serum: methods and clinical applications.[1][11] Clinical Chemistry.
-
Krijt, J., et al. (2001). Measurement of homocysteine and other aminothiols in plasma: advantages of using tris(2-carboxyethyl)phosphine as reductant compared with tri-n-butylphosphine.[1] Clinical Chemistry.
-
Refsum, H., et al. (2004). Facts and recommendations about total homocysteine determinations: an expert opinion.[1] Clinical Chemistry.
-
[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of free and total homocysteine in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of homocysteine and other aminothiols in plasma: advantages of using tris(2-carboxyethyl)phosphine as reductant compared with tri-n-butylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eaglebio.com [eaglebio.com]
- 10. foodforthebrain.org [foodforthebrain.org]
- 11. Total homocysteine in plasma or serum: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Fluorescence Detection of Total Homocysteine in Plasma
[1]
Executive Summary
Elevated plasma homocysteine (Hcy) is a critical biomarker for cardiovascular disease, stroke, and Alzheimer’s pathology. However, native homocysteine lacks a fluorophore and exists primarily as mixed disulfides (protein-bound) in plasma, making direct detection impossible.
This guide details a robust, self-validating protocol for the quantification of Total Homocysteine (tHcy) . Unlike older methods using OPA (o-phthalaldehyde), which reacts with all primary amines and requires post-column complexity, this protocol utilizes SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) . SBD-F is highly specific for thiols, eliminating background noise from amino acids.
Key Protocol Advantages:
-
Specificity: SBD-F targets -SH groups exclusively, reducing chromatographic interference.
-
Stability: The SBD-Hcy adduct is stable for >24 hours, allowing for automated overnight runs.
-
Efficiency: Uses TCEP (Tris(2-carboxyethyl)phosphine) for reduction, which is odorless, stable, and irreversible, unlike DTT or β-mercaptoethanol.
Scientific Mechanism
The "Thiol Pool" Challenge
In human plasma, only ~1% of homocysteine exists as a free reduced thiol (Hcy-SH). The remaining 99% is oxidized, existing as:
-
Protein-bound Hcy: Disulfide linkage to Albumin (predominant).
-
Homocystine: Hcy-S-S-Hcy dimer.
-
Mixed Disulfides: Hcy-S-S-Cysteine.
To measure Total Homocysteine, the sample must first undergo reduction to break these disulfide bonds, releasing free Hcy-SH for labeling.
Reaction Chemistry
The derivatization relies on a nucleophilic substitution reaction. Under basic conditions (pH 9.5) and elevated temperature (60°C), the thiolate anion of homocysteine attacks the SBD-F molecule at the C-7 position, displacing the fluorine atom.
Reaction Scheme: R-SH + SBD-F → R-S-SBD (Fluorescent) + HF
Figure 1: Reaction mechanism of SBD-F with Homocysteine. The reaction requires high pH to ensure the thiol is deprotonated (thiolate form), facilitating the attack on the fluorogenic reagent.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| Homocysteine HCl | Analytical Std | Calibration standard. |
| Cysteamine HCl | >98% | Internal Standard (IS). Critical for correcting volume errors. |
| SBD-F | HPLC Grade | Fluorogenic derivatization agent.[1][2][3] |
| TCEP-HCl | >98% | Reductant. Preferred over DTT for stability/odor. |
| Borate Buffer | 0.1 M | Reaction buffer (pH 9.5 with 2mM EDTA). |
| TCA | 10% w/v | Trichloroacetic acid for protein precipitation. |
| Mobile Phase | HPLC Grade | 0.1 M Phosphate Buffer (pH 2.1) / Acetonitrile. |
Equipment
-
HPLC System: Pump (isocratic capability), Autosampler, Column Oven.
-
Detector: Fluorescence Detector (FLD).
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm, 100 Å).
-
Heating Block: Capable of maintaining 60°C ± 1°C.
Detailed Protocol
Phase 1: Preparation of Solutions
-
Internal Standard (IS) Stock: Dissolve Cysteamine HCl in PBS to a concentration of 20 µM.
-
Derivatization Reagent: Prepare 1.0 mg/mL SBD-F in Borate Buffer (pH 9.5). Note: Protect from light. Stable for 1 week at 4°C.
-
Reductant: Prepare 100 g/L TCEP in distilled water.
Phase 2: Sample Processing (Workflow)
Figure 2: Step-by-step sample preparation workflow ensuring reduction of disulfides prior to protein removal and derivatization.
Step-by-Step Procedure:
-
Mix: In a microcentrifuge tube, combine:
-
50 µL Plasma/Standard[2]
-
5 µL Internal Standard (Cysteamine)
-
5 µL TCEP solution
-
-
Reduce: Vortex and incubate at Room Temperature for 30 minutes. Why? This breaks the disulfide bonds in protein-Hcy complexes.
-
Precipitate: Add 40 µL of 10% TCA. Vortex vigorously.
-
Clarify: Centrifuge at 10,000 x g for 5 minutes.
-
Derivatize: Transfer 20 µL of the clear supernatant to a vial containing 40 µL of SBD-F/Borate Buffer mixture.
-
React: Incubate at 60°C for 60 minutes . Critical: SBD-F reaction kinetics are slow at room temp; heat is required.
-
Cool: Place on ice for 2 minutes to stop the reaction. Inject 20 µL into HPLC.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | C18 (150 x 4.6 mm, 5 µm) | Standard ODS-2 or equivalent. |
| Mobile Phase | 0.1 M Phosphate Buffer (pH 2.1) : ACN (96:4) | Low pH suppresses silanol activity and optimizes separation. |
| Flow Rate | 1.0 mL/min | Isocratic elution. |
| Temperature | 25°C - 30°C | Keep stable to prevent retention time drift. |
| Excitation | 385 nm | Specific to SBD-thiol adduct. |
| Emission | 515 nm | Green fluorescence. |
| Run Time | ~15 minutes | Hcy typically elutes between Cys and Cys-Gly. |
Elution Order (Typical):
Validation & Quality Control
To ensure Trustworthiness and Integrity of the data, the following validation steps must be integrated:
Internal Standard Calculation
Do not rely on absolute peak area, as derivatization efficiency can vary slightly between vials. Use the Response Factor (
Linearity & Sensitivity
-
Linear Range: 1 µM to 100 µM (Covers physiological range 5-15 µM and pathological >50 µM).
-
Limit of Detection (LOD): Typically 0.1 - 0.5 µM with this method.
Troubleshooting Guide
-
Low Sensitivity: Check the pH of the derivatization buffer. It must be >9.0 for the reaction to proceed.
-
No Hcy Peak: Ensure TCEP was added. Without reduction, Hcy remains bound to albumin and is removed during the TCA precipitation step.
-
Drifting Retention Times: Check mobile phase pH. Small changes around pH 2.1 significantly affect the ionization of the carboxyl groups on Hcy.
References
-
Araki, A., & Sako, Y. (1987). Determination of free and total homocysteine in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 422, 43-52.
-
Ubbink, J. B., et al. (1991). Rapid high-performance liquid chromatographic assay for total homocysteine levels in human serum. Journal of Chromatography B, 565(2), 441-446.
-
Pfeiffer, C. M., et al. (1999). Comparison of three derivatization reagents for the determination of total homocysteine in plasma by HPLC. Clinical Chemistry, 45(2), 290-292.
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[5][6] Analytical Biochemistry, 273(1), 73-80.[6]
Sources
- 1. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Application Note: Synthesis of Homocysteine Thiolactone Hydrochloride via Acid-Catalyzed Cyclodehydration
Executive Summary
Homocysteine thiolactone (HTL) is a cyclic thioester of the amino acid homocysteine.[1][2][3] It serves as a critical intermediate in the study of sulfur-containing amino acid metabolism and is a valuable building block in the synthesis of pharmaceutical compounds (e.g., citiolone, erdosteine) and functionalized polymers.
This Application Note details a robust, laboratory-scale protocol for synthesizing Homocysteine Thiolactone Hydrochloride directly from Homocysteine Hydrochloride . Unlike complex industrial routes involving methionine demethylation, this protocol utilizes a direct acid-catalyzed cyclodehydration . This method is selected for its high atom economy, minimal byproduct formation, and accessibility for research laboratories.
Key Technical Insight: The reaction is an equilibrium process. Success depends entirely on manipulating the Law of Mass Action—specifically, using high acidity to protonate the carboxyl group and thermal energy to drive the elimination of water.
Chemical Principle & Mechanism[1][2][3][4][5][6][7][8][9]
The conversion of homocysteine to its thiolactone form is an intramolecular esterification (specifically, thioesterification).
Reaction Mechanism[1][2][3][4][6][8][9]
-
Protonation: In the presence of strong acid (HCl), the carbonyl oxygen of the homocysteine carboxylic acid group is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The sulfhydryl (thiol) group, acting as an intramolecular nucleophile, attacks the carbonyl carbon.
-
Cyclization & Elimination: A tetrahedral intermediate forms, followed by the elimination of a water molecule to close the five-membered ring.
-
Salt Stabilization: The resulting thiolactone amine group is protonated by the excess acid, stabilizing the molecule as the hydrochloride salt.
Critical Note: The free base of homocysteine thiolactone is unstable and prone to intermolecular polymerization (self-aminolysis). Maintaining the acidic salt form is non-negotiable for stability.[4]
Pathway Visualization
Figure 1: Mechanism of acid-catalyzed cyclodehydration of homocysteine.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| L-Homocysteine Hydrochloride | >98% Purity | Starting Material |
| Hydrochloric Acid (HCl) | 37% (Concentrated) | Catalyst & Solvent |
| Methanol (MeOH) | Anhydrous/ACS Grade | Recrystallization Solvent |
| Diethyl Ether | ACS Grade | Washing/Precipitation |
| Nitrogen ( | High Purity | Inert Atmosphere (Optional but recommended) |
Equipment
-
Round-bottom flask (100 mL or 250 mL).
-
Reflux condenser with drying tube (calcium chloride or Drierite).
-
Rotary evaporator with vacuum pump.
-
Oil bath or heating mantle with temperature control.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase 1: Cyclization Reaction
-
Setup: Equip a round-bottom flask with a magnetic stir bar.
-
Dissolution: Add 5.0 g (approx. 32 mmol) of L-Homocysteine Hydrochloride to the flask.
-
Acidification: Carefully add 50 mL of concentrated HCl (37%) .
-
Expert Insight: A large excess of HCl is used not just as a solvent, but to ensure the reaction environment remains strongly acidic (
). This prevents the ring-opening hydrolysis that occurs at neutral/basic pH.
-
-
Reflux: Attach the reflux condenser. Heat the mixture to reflux (approx. 100°C) for 4–6 hours with gentle stirring.
-
Observation: The solid starting material should dissolve completely, resulting in a clear solution.
-
-
Monitoring: If TLC is used (rare for this specific step due to polarity), monitor the disappearance of the linear amino acid. However, the standard time of 6 hours is sufficient for >95% conversion.
Phase 2: Isolation[8]
-
Concentration: Allow the reaction mixture to cool to room temperature.
-
Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent (aqueous HCl) under reduced pressure at 50°C .
-
Critical Parameter: Do not exceed 60°C during evaporation to minimize thermal degradation.
-
-
Residue: You will obtain a sticky, off-white or yellowish solid residue. This is crude Homocysteine Thiolactone Hydrochloride.[4]
Phase 3: Purification (Recrystallization)
-
Solvent Addition: Add a minimum amount of hot Methanol (~60°C) to the residue until it just dissolves.
-
Volume Estimate: Approximately 10–15 mL for a 5g scale.
-
-
Precipitation: Allow the solution to cool to room temperature. Then, place it in a freezer (-20°C) for 2 hours.
-
Alternative: If crystallization is slow, add cold Diethyl Ether dropwise to the methanol solution to induce precipitation (turbidity point method).
-
-
Filtration: Filter the white crystalline precipitate using a Buchner funnel.
-
Washing: Wash the crystals with cold Diethyl Ether (2 x 10 mL) to remove residual acid and methanol.
-
Drying: Dry the crystals in a vacuum desiccator over
or KOH pellets overnight.
Workflow Visualization
Figure 2: Step-by-step synthesis workflow.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 199°C – 203°C (Decomposes) | Capillary MP Apparatus |
| Solubility | Soluble in water, methanol; Insoluble in ether | Solubility Test |
| Identity ( | Distinct shift of | |
| Purity | >98% | HPLC (C18 column) |
Validation Check:
In the
Safety & Handling (Crucial)
Homocysteine Thiolactone is biologically active and potentially toxic if mishandled.
-
Acylation Hazard: HTL is a reactive acylating agent. It can react with protein lysine residues (N-homocysteinylation), potentially altering protein function.[2][3][5][6] Avoid inhalation of dust.
-
Vascular Toxicity: Elevated levels of HTL are associated with cardiovascular damage.[2][3][5] While this protocol synthesizes it, treat the pure compound as a hazardous substance.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all dry powder in a fume hood.
-
Storage: Store at -20°C under desiccant. Moisture will hydrolyze the ring back to linear homocysteine over time.
References
-
Riegel, B., & du Vigneaud, V. (1935). The isolation of homocysteine and its conversion to a thiolactone.[7] The Journal of Biological Chemistry, 112, 149-154.[7]
- Context: The foundational paper establishing the acid-catalyzed cycliz
-
Jakubowski, H. (2000). Homocysteine thiolactone: Metabolic origin and protein synthesis editing in humans. The Journal of Nutrition, 130(2), 377S-381S.
-
Context: Authoritative review on the biological reactivity and formation of HTL.[6]
-
-
Munday, R. (1999). Synthesis and properties of homocysteine thiolactone. Methods in Enzymology, 143, 496-499.
- Context: Detailed procedural insights for enzym
Sources
- 1. researchgate.net [researchgate.net]
- 2. Homocysteine Thiolactone: Biology and Сhemistry | Encyclopedia MDPI [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. KR102384780B1 - Preparation Method for Homocystein Thiolactone or Selenolactone - Google Patents [patents.google.com]
- 5. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimal Buffer Selection and Preparation of Homocysteine Hydrochloride for Enzymatic Assays
Abstract
Homocysteine (Hcy) is a non-proteinogenic
This guide provides a scientifically grounded protocol for the selection of buffers, reducing agents, and handling procedures to maintain Homocysteine Hydrochloride (Hcy-HCl) in its reduced, enzymatically active state.
Scientific Foundation: Properties & Challenges
Chemical Characteristics
-
Molecular Weight: 135.18 g/mol (Free base), 171.64 g/mol (HCl salt).
-
Solubility: Hcy-HCl is highly soluble in water (>100 mg/mL), whereas the free base is less soluble.
-
Acidity (pKa):
-
(
-COOH): ~2.22[3] -
(
-NH ): ~8.87[3] - (Thiol -SH): ~10.0 – 10.86[3]
-
Note: The high pKa of the thiol group compared to Cysteine (~8.[4]3) implies that at physiological pH (7.4), a smaller fraction of Hcy exists as the reactive thiolate anion (
), yet it remains highly susceptible to metal-catalyzed oxidation.
-
(
The Oxidation Problem
Upon dissolution in neutral or alkaline buffers, Hcy undergoes oxidative coupling. This reaction is catalyzed by trace transition metals (
Key Implication: Enzymatic assays targeting free homocysteine (e.g., using Homocysteine Methyltransferase or Cystathionine
Visualization: The Oxidation-Reduction Cycle
The following diagram illustrates the reversible oxidation pathway and the intervention points for reducing agents.
Figure 1: Homocysteine oxidation dynamics. Enzymatic activity requires the reduced thiol (Green). Oxidation (Red) is reversible via reducing agents (Blue).
Buffer Selection Strategy
Selecting the correct buffer involves balancing three factors: Solubility , Stability , and Enzymatic Compatibility .
Critical Buffer Components
| Component | Recommendation | Mechanism of Action |
| Primary Buffer | HEPES or Potassium Phosphate (pH 7.2 – 8.0) | Provides stable pH for enzymatic turnover. HEPES is preferred for redox stability; Phosphate is acceptable but can destabilize TCEP over long storage. |
| Chelating Agent | EDTA (1 mM) | Sequesters trace metal ions ( |
| Reducing Agent | TCEP (0.5 – 1 mM) or DTT (1 – 5 mM) | Maintains Hcy in reduced state. TCEP is preferred for pH stability and lack of odor; DTT is a standard alternative but oxidizes faster. |
| Solvent | Degassed Deionized Water | Removal of dissolved oxygen limits oxidative potential. |
Reducing Agent Selection: TCEP vs. DTT
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Stability | High (Resistance to air oxidation) | Low (Oxidizes rapidly in air) |
| pH Range | Effective pH 1.5 – 8.5 | Effective pH > 7.0 |
| Odor | Odorless | Strong sulfur ("rotten egg") smell |
| Irreversibility | Irreversible reduction | Reversible equilibrium |
| Compatibility | Incompatible with Phosphate buffers at neutral pH for long-term storage (precipitates/oxidizes).[5] | Compatible with most buffers. |
| Recommendation | Best for Stock Solutions (in water/Tris) | Best for Immediate Assay Use |
Detailed Protocol: Preparation of Homocysteine Standards
Workflow Logic
To maximize stability, we separate the Stock Solution (acidic environment, high stability) from the Working Solution (neutral pH, enzymatic activity).
Figure 2: Two-stage preparation workflow to decouple storage stability from assay compatibility.
Protocol A: Preparation of 100 mM Stock Solution
Use this for long-term storage of standards.
-
Weighing: Weigh 17.16 mg of L-Homocysteine Hydrochloride (MW 171.64).
-
Solvent Preparation: Prepare 0.1 M HCl . The acidity (pH ~1) protonates the amine and carboxyl groups, significantly retarding oxidation.
-
Dissolution: Dissolve the solid in 1.0 mL of 0.1 M HCl. Vortex until completely clear.
-
Note: Do not use PBS or neutral buffers for the high-concentration stock, as rapid dimerization will occur.
-
-
Storage: Aliquot into small volumes (e.g., 50
L) in screw-cap cryovials. Store at -20°C (stable for 1 month) or -80°C (stable for 3-6 months). Avoid repeated freeze-thaw cycles.[6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Protocol B: Preparation of Working Solution (Assay Ready)
Prepare immediately before use.
-
Buffer Prep: Prepare the Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.2, containing 1 mM EDTA).
-
Degassing: Bubble Nitrogen or Argon gas through the buffer for 10 minutes to remove dissolved oxygen.
-
-
Reducing Agent Addition:
-
Option 1 (TCEP): Add TCEP-HCl to a final concentration of 0.5 mM . (Recommended for UV/Vis assays as TCEP has lower interference than DTT).
-
Option 2 (DTT): Add DTT to a final concentration of 1 - 5 mM .
-
-
Dilution: Thaw a 100 mM Hcy-HCl stock aliquot. Dilute 1:100 into the prepared Assay Buffer to achieve a 1 mM working concentration.
-
Incubation: Allow the solution to stand on ice for 10 minutes to ensure any trace dimers formed during thawing are reduced.
Case Study: Enzymatic Cycling Assay
Context: Detection of Hcy via Homocysteine S-Methyltransferase (HMTase).
Assay Principle:
Buffer Recommendation: For this specific enzyme, TCEP is superior to DTT because DTT can interfere with the downstream coupling enzymes (e.g., SAH Hydrolase or GLDH) or chromophores used in colorimetric readouts.
-
Reaction Buffer: 50 mM Phosphate Buffer, pH 7.4.
-
Additives: 0.5 mM TCEP, 0.1% Triton X-100 (stabilizes the enzyme).
-
Procedure:
-
Prepare Hcy standards using Protocol B (above).
-
Add 20
L Standard/Sample to 180 L Reaction Buffer containing HMTase and co-substrates. -
Incubate at 37°C.
-
Measure absorbance at 340 nm (NADH consumption) or fluorescence depending on the coupled system.
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Baseline Drift | Oxidation of Hcy during the assay lag time. | Ensure EDTA is present. Switch from DTT to TCEP (if compatible with enzyme). Degas buffers. |
| Low Signal | Hcy has dimerized in the stock solution. | Verify Stock was prepared in 0.1 M HCl, not water/PBS. Add a "Pre-reduction" step: Incubate sample with 5 mM DTT for 15 min, then assay. |
| Precipitation | TCEP instability in Phosphate buffer. | Prepare TCEP-containing phosphate buffers immediately before use, or switch to HEPES buffer if the enzyme allows. |
| High Background | Contamination with other thiols (Cysteine). | Use specific enzymatic assays (HMTase) rather than generic thiol detection reagents (Ellman's Reagent). |
References
-
Cayman Chemical. (2022).[1][8] L-Homocysteine Product Information & Solubility.[1][8]Link
-
Thermo Fisher Scientific. (2020). TCEP-HCl Technical Information and Stability Data.Link
-
Sigma-Aldrich. (2023). Homocysteine Assay Kit Technical Bulletin (MAK354).Link
-
Refsum, H., et al. (2004). Facts and recommendations about total homocysteine determinations: an expert opinion. Clinical Chemistry.[7] Link
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[9] Journal of Organic Chemistry. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medilinkltd.com [medilinkltd.com]
- 3. Homocysteine [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adni.bitbucket.io [adni.bitbucket.io]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Homocysteine Hydrochloride in Aqueous Solutions
Welcome to the technical support center for handling homocysteine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require stable and reliable aqueous solutions of homocysteine for their experiments. Due to its reactive thiol group, homocysteine is notoriously unstable in aqueous environments, readily oxidizing to form dimers (homocystine) and mixed disulfides. This degradation can introduce significant variability and artifacts into experimental results.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of working with this critical but sensitive compound.
Understanding the Instability of Homocysteine
The primary challenge in working with homocysteine in aqueous solutions is its susceptibility to oxidation. The thiol (-SH) group is easily oxidized, leading to the formation of a disulfide bond (-S-S-) with another homocysteine molecule to form homocystine, or with other thiols present in the medium.
Caption: Primary degradation pathway of homocysteine in aqueous solution.
This oxidation process is accelerated by several factors:
-
Presence of Oxygen: Dissolved oxygen in aqueous solutions is a primary oxidizing agent.
-
Trace Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[1]
-
pH: The rate of oxidation increases at neutral to alkaline pH.[2]
Frequently Asked Questions (FAQs)
Q1: My homocysteine stock solution is giving inconsistent results in my cell culture experiments. What could be the cause?
A1: The most likely culprit is the degradation of homocysteine in your aqueous stock solution. A product information sheet for L-Homocysteine explicitly states that they "do not recommend storing the aqueous solution for more than one day" when prepared in PBS at pH 7.2.[3][4] If you are preparing a large batch and using it over several days or even hours without proper stabilization, the concentration of the active, reduced form of homocysteine is likely decreasing due to oxidation.
Q2: I've noticed a precipitate forming in my homocysteine solution after a short period. What is it?
A2: The precipitate is likely homocystine, the oxidized dimer of homocysteine. Homocystine has lower solubility in neutral buffers compared to homocysteine hydrochloride. Its formation is a clear indicator that your solution is degrading.
Q3: Can I just dissolve homocysteine hydrochloride in my cell culture medium and use it directly?
A3: While this is a common practice, it is not recommended for experiments sensitive to the concentration of reduced homocysteine. Standard cell culture media are typically buffered at a physiological pH (around 7.4), are oxygenated, and contain trace metals, all of which accelerate homocysteine oxidation. For reproducible results, it is best to prepare a concentrated, stabilized stock solution and dilute it into the medium immediately before use.
Q4: What is the difference between homocysteine, homocystine, and homocysteine thiolactone?
A4:
-
Homocysteine: The reduced form of the amino acid with a free thiol (-SH) group. This is typically the biologically active form in experiments.
-
Homocystine: The oxidized form where two homocysteine molecules are joined by a disulfide (-S-S-) bond.
-
Homocysteine Thiolactone: A cyclic thioester derivative of homocysteine. It is more stable than homocysteine in its solid form but can be hydrolyzed to homocysteine.[5] It is important to note that homocysteine thiolactone has its own distinct biological activities and should not be used as a direct substitute for homocysteine unless the experimental design accounts for this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of homocysteine in stock or working solutions. | Prepare a stabilized stock solution as described in the protocol below. Aliquot and store at -80°C. Prepare fresh working solutions for each experiment. |
| Precipitate formation in solution | Oxidation of homocysteine to the less soluble homocystine. | Ensure the use of deoxygenated water and an inert gas overlay during preparation. Add a reducing agent like DTT to your stock solution. |
| Loss of biological activity | The concentration of the active, reduced homocysteine has decreased. | Validate the concentration of reduced homocysteine in your solution over time using an appropriate analytical method, such as HPLC. |
| Difficulty dissolving the compound | Incorrect solvent or pH. | Homocysteine hydrochloride is soluble in aqueous solutions. If using homocystine, it is soluble in 1N HCl.[6] For homocysteine hydrochloride, ensure the powder is fully dissolved before any pH adjustments. |
Protocols for Enhanced Stability
Protocol 1: Preparation of a Stabilized Homocysteine Hydrochloride Stock Solution
This protocol is designed to create a 100 mM stock solution of L-homocysteine hydrochloride with enhanced stability for use in various in vitro applications. The key to stability is the removal of oxygen, chelation of metal ions, and the inclusion of a reducing agent.
Materials:
-
L-Homocysteine Hydrochloride (solid)
-
High-purity, deoxygenated water (see Protocol 2)
-
Disodium EDTA
-
Dithiothreitol (DTT)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile, conical tubes or vials suitable for freezing
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare Deoxygenated Buffer:
-
Prepare a 10 mM phosphate buffer and adjust the pH to approximately 6.0. A slightly acidic pH helps to slow the rate of thiol oxidation.
-
Add disodium EDTA to a final concentration of 1 mM. EDTA will chelate trace metal ions that catalyze oxidation.
-
Deoxygenate the buffer by following the procedure in Protocol 2.
-
-
Weighing and Initial Dissolution:
-
In a chemical fume hood, weigh the required amount of L-homocysteine hydrochloride for a 100 mM solution (e.g., 17.17 mg for 1 mL of solution).
-
Place the powder in a sterile conical tube.
-
Under a gentle stream of inert gas, add the deoxygenated EDTA-containing phosphate buffer to approximately 80% of the final volume.
-
Cap the tube and vortex until the solid is completely dissolved.
-
-
Addition of Stabilizer and pH Adjustment:
-
Add Dithiothreitol (DTT) to a final concentration of 1 mM. DTT is a strong reducing agent that will help maintain homocysteine in its reduced state.
-
Adjust the pH of the solution to 6.0-6.5 using dropwise addition of HCl or NaOH while monitoring with a calibrated pH meter. Perform this step under an inert gas atmosphere if possible.
-
Bring the solution to the final volume with the deoxygenated buffer.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into small, single-use volumes in sterile cryovials. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Before capping, flush the headspace of each vial with inert gas.
-
Store the aliquots at -80°C. A product information sheet suggests that stock solutions of similar compounds can be stable for up to 6 months under these conditions.[4][7]
-
| Component | Final Concentration | Purpose |
| L-Homocysteine HCl | 100 mM | Active compound |
| Phosphate Buffer | 10 mM | Buffering agent |
| pH | 6.0 - 6.5 | Slows oxidation |
| EDTA | 1 mM | Chelates metal ions |
| DTT | 1 mM | Reducing agent |
| Storage Temperature | -80°C | Long-term stability |
Protocol 2: Preparation of Deoxygenated Water
The removal of dissolved oxygen from your solvent is a critical step in preventing the oxidation of thiols.
Procedure:
-
Place high-purity water (e.g., Milli-Q or equivalent) in a flask with a side-arm.
-
Connect the side-arm to a vacuum line and the top of the flask to an inert gas line with a stopcock.
-
Sparge the water with the inert gas (argon or nitrogen) for at least 30-60 minutes while stirring. This can be done by bubbling the gas through the liquid via a long needle or glass pipette.
-
Alternatively, use a freeze-pump-thaw method for more rigorous deoxygenation.[8]
-
Use the deoxygenated water immediately for the preparation of your homocysteine stock solution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Increased homocysteine and S-adenosylhomocysteine concentrations and DNA hypomethylation in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Preventing oxidation of homocysteine hydrochloride to homocystine
Case ID: HCY-OX-PREV-001 Subject: Preventing Oxidation of Homocysteine Hydrochloride to Homocystine Assigned Specialist: Senior Application Scientist Status: Active Guide[1]
Executive Summary (The "Why")
The Problem: Homocysteine (Hcy) is an unstable thiol-containing amino acid.[1] Upon exposure to air, neutral/basic pH, or transition metals, it rapidly oxidizes to form Homocystine (the disulfide dimer) or mixed disulfides with proteins.[1]
The Impact:
-
Inacurate Quantitation: Oxidation leads to underestimation of free Hcy levels in assays.
-
Experimental Noise: Homocystine precipitates are insoluble in neutral aqueous buffers, creating turbidity that interferes with optical density (OD) readings.[1]
-
Bioactivity Loss: Only the reduced form (Hcy) is active in specific signaling pathways; the oxidized dimer is often biologically inert or triggers different pathways.[1]
The Chemistry of Failure (Root Cause Analysis)
To prevent oxidation, you must understand the mechanism driving it.[1] The reaction is not merely "air exposure"; it is a pH-dependent, metal-catalyzed process.[1]
Mechanism of Oxidation
The thiol group (-SH) on homocysteine has a pKa of approximately 10.0 (higher than Cysteine's ~8.3).[1] At physiological pH (7.4), a small fraction exists as the thiolate anion (
Figure 1: The oxidative cascade of Homocysteine.[1] Note that high pH and metal ions are the primary accelerators of the reaction.[1]
Standard Operating Procedures (SOPs)
Module A: Stock Solution Preparation (Reagents)
Objective: Create a stable liquid stock of Homocysteine HCl.
Critical Failure Point: Reconstituting in PBS or water without acidification.[1] Homocysteine HCl is a salt; it is stable as a solid.[1] Once dissolved in neutral water, the pH rises, and oxidation begins immediately.[1]
Protocol:
-
Solvent: Use 0.1 M HCl or degassed water (sparged with Nitrogen for 15 mins).
-
Concentration: Prepare at high concentration (e.g., 10–50 mM). Higher concentrations are kinetically more stable against percentage loss than dilute solutions.[1]
-
Storage: Aliquot immediately into single-use vials. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).
-
Thawing: Thaw only once. Do not refreeze.
Module B: Biological Sample Handling (Plasma/Serum)
Objective: Measure endogenous Hcy levels accurately.
Critical Failure Point: The "Erythrocyte Pump."[1] Red blood cells (RBCs) continuously manufacture and release Hcy.[1] If whole blood sits at room temperature, Hcy levels artificially increase by ~10% per hour.[1] Conversely, once plasma is separated, Hcy oxidizes and binds to albumin, causing free Hcy levels to decrease.[1]
Figure 2: Critical workflow for biological samples.[1] Speed and temperature control are non-negotiable to prevent artifactual data.
Reducing Agent Selection Guide
If your experiment requires maintaining Homocysteine in its reduced state at neutral pH (e.g., cell culture), you must use a reducing agent.[1]
Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) over DTT.[1][2][3][4][5]
| Feature | TCEP | DTT (Dithiothreitol) | Why it Matters |
| Stability at pH 7.5+ | High (Resistant to air oxidation) | Low (Oxidizes rapidly) | DTT becomes useless in long incubations.[1] |
| Reversibility | Irreversible | Reversible | TCEP drives the equilibrium permanently to reduced Hcy.[1] |
| Odor | Odorless | Strong "rotten egg" smell | User comfort and safety.[1] |
| Metal Compatibility | Compatible (mostly) | Coordinates metals | DTT can strip metals from metalloproteins, confounding data.[1] |
| UV Interference | Low (absorbs < 280nm) | High (absorbs ~280nm) | TCEP allows for cleaner spectral monitoring.[1] |
Protocol for Rescue: If your Hcy stock has precipitated (turned cloudy), it has oxidized to Homocystine.[1]
-
Add TCEP to a final concentration of 1–5 mM.[1]
-
Adjust pH to < 7.0 if possible.[1]
-
Vortex until the precipitate dissolves (re-reduction to monomer).[1]
Troubleshooting & FAQs
Q: Can I autoclave my Homocysteine stock solution? A: No. Homocysteine is heat-sensitive and will degrade.[1] Sterilize by filtration using a 0.22 µm PVDF or PES membrane.[1] Ensure the filter is compatible with acidic solutions if you dissolved the Hcy in HCl.[1]
Q: My cell culture media turns cloudy when I add Homocysteine. Why? A: This is likely Homocystine precipitation.[1] Culture media is usually pH 7.2–7.4 and oxygen-rich—perfect conditions for oxidation.[1]
-
Fix: Prepare Hcy fresh immediately before addition.[1]
-
Fix: Add 50 µM
-mercaptoethanol (2-ME) to the media to act as a "sacrificial" antioxidant, provided it does not interfere with your specific assay.[1]
Q: Why do you recommend EDTA tubes for blood collection? A: EDTA chelates divalent cations (Cu²⁺, Fe²⁺).[1] Since these metals catalyze the oxidation of thiols (see Figure 1), removing them slows down the conversion of Hcy to Homocystine.[1]
Q: I need to label Homocysteine with a maleimide probe. Which reducing agent should I use? A: Use TCEP. DTT contains free thiols that will compete with Hcy for the maleimide probe, ruining your labeling efficiency.[1] TCEP contains no thiols and does not react with maleimides.[1]
References
-
Mechanism of Thiol Oxidation
-
Comparison of TCEP and DTT: Burns, J. A., et al. (1991).[1] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry.
-
-
Sample Handling & Stability
-
Homocysteine in Plasma: Refsum, H., et al. (2004).[1] "Facts and Recommendations about Total Homocysteine Determinations: An Expert Opinion." Clinical Chemistry.
-
-
Chemical Properties
-
Reagent Data
Sources
Technical Support Center: Homocysteine Hydrochloride Solubility Guide
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor solubility of homocysteine hydrochloride in Phosphate-Buffered Saline (PBS). As scientists, we understand that unexpected experimental behavior can be frustrating. Here, we will delve into the chemical principles governing homocysteine solubility and provide robust, field-proven protocols to ensure your success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve L-homocysteine hydrochloride in PBS (pH 7.2) to make a stock solution, but it's not dissolving completely. What is happening?
This is a very common issue that stems from the inherent chemical properties of homocysteine. The primary reason for poor solubility in neutral or near-neutral pH buffers like standard PBS is the oxidation of homocysteine.
Here’s the underlying mechanism:
-
The Thiol-Disulfide Equilibrium: L-homocysteine in its reduced form, a free thiol (-SH), is relatively soluble in aqueous solutions.[1] However, the thiol group is highly susceptible to oxidation, especially at neutral to alkaline pH and in the presence of dissolved oxygen.
-
Formation of Insoluble Homocystine: When two molecules of homocysteine are oxidized, they form a disulfide bond, creating the molecule L-homocystine.[2][3] L-homocystine is significantly less soluble in neutral pH solutions compared to its reduced counterpart.[3] This insoluble precipitate is likely what you are observing in your PBS solution.
-
The Role of pH: The rate of oxidation is pH-dependent. The thiol group (-SH) is more readily deprotonated to the thiolate anion (-S⁻) at higher pH values. This thiolate form is much more reactive and prone to oxidation. While PBS at pH 7.2 is standard for many biological experiments, it is sufficiently alkaline to promote this oxidation process.
Essentially, as you are trying to dissolve the homocysteine hydrochloride, it is simultaneously oxidizing and precipitating out of solution as homocystine.
Visualizing the Solubility Problem
The following diagram illustrates the chemical equilibrium that dictates homocysteine's solubility in aqueous buffers.
Caption: Troubleshooting workflow for homocysteine solubility.
Q3: Is there an alternative solvent or buffer I can use to make a more concentrated or stable stock solution?
Yes, for creating a more concentrated initial stock, you can use an acidic solvent before diluting into your final experimental buffer.
-
Acidic Solvents: Homocysteine's thiol group is protonated and thus stabilized against oxidation under acidic conditions. DL-Homocystine, the oxidized form, is soluble in 1N HCl at approximately 10 mg/mL. [4]You could prepare a concentrated stock in a dilute, sterile acid (e.g., 10-100 mM HCl) and then neutralize it by diluting it into a larger volume of your final PBS or cell culture medium just before use.
-
Causality: The low pH keeps the thiol group protonated (-SH), preventing the formation of the highly reactive thiolate anion (-S⁻) and thereby inhibiting the oxidation to the insoluble disulfide form.
-
Trustworthiness: Always perform a final pH check of your working solution after dilution to ensure it is within the physiological range required for your experiment. A small addition of an acidic stock should not significantly alter the pH of a well-buffered solution like PBS, but it is a critical validation step.
-
Q4: How should I store the solid L-homocysteine hydrochloride powder?
Proper storage of the solid compound is crucial to prevent degradation over time.
-
Storage Conditions: The solid powder should be stored at -20°C. [5]* Hygroscopic Nature: The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air. [6]It is essential to keep the container tightly sealed. When removing from the freezer, allow the container to warm to room temperature before opening to prevent water condensation on the powder.
Quantitative Data Summary
| Compound | Solvent/Buffer | pH | Solubility | Key Considerations | Source |
| L-Homocysteine | PBS | 7.2 | ~5 mg/mL (~37 mM) | Prone to oxidation; prepare fresh. | [5] |
| L-Homocysteine | PBS | Not Specified | 50 mg/mL (370 mM) | Requires ultrasonication and heating to 60°C. | [7] |
| DL-Homocystine | 1N HCl | Acidic | ~10 mg/mL | This is the oxidized form; useful for acidic stocks. | [4] |
References
Sources
- 1. Homocysteine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Homocystine solubility and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. guidechem.com [guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
Reducing background noise in homocysteine hydrochloride ELISA assays
Technical Support Center: Reducing Background Noise in Homocysteine Hydrochloride ELISA Assays
Executive Summary: The "Small Molecule" Challenge
Homocysteine (Hcy) is a small amino acid (
In this format, "Background Noise" is often counter-intuitive. Because signal is inversely proportional to concentration (High Signal = Low Hcy), "High Background" technically refers to excessive signal in the Zero Standard (
The single biggest source of experimental error in Hcy assays is incomplete reduction . In plasma, 70–80% of Hcy is protein-bound (to albumin) or exists as mixed disulfides. If you do not chemically reduce the sample to release "Total Homocysteine," your assay measures only the free fraction (~1%), leading to massive under-quantification and high variability.
Visualizing the Assay Logic
To troubleshoot effectively, you must visualize the competitive mechanism. Unlike sandwich assays, your target (Hcy) prevents signal generation.
Figure 1: Workflow of a Competitive Hcy ELISA. Note that the primary antibody bound to the sample is washed away; only antibody bound to the plate generates signal.
Troubleshooting Guide: Q&A Format
Category A: Signal & Background Issues
Q1: My "Zero Standard" (
-
Cause 1: Antibody Degradation. The primary anti-Hcy antibody may have lost affinity. Ensure storage at -20°C and avoid freeze-thaw cycles.
-
Cause 2: Over-washing. In competitive assays, the binding of the antibody to the coated antigen can be weaker than in sandwich assays. Reduce wash force or switch to an automated washer with a "gentle" setting.
-
Cause 3: HRP Inhibition. Sodium Azide (
) inhibits HRP. Ensure no buffers contain azide.
Q2: I see high signal in wells that should be empty (Non-Specific Binding). How do I reduce this? A: This is true "background noise."
-
Blocking: Increase your blocking buffer efficiency. If using 1% BSA, switch to 3% BSA or a commercial Casein-based blocker , which is more effective for small molecule assays.
-
Washing: Add 0.05% Tween-20 to your wash buffer. Crucially, introduce a 30-second soak time between wash cycles. This allows the detergent to solubilize loosely bound non-specific proteins.
Q3: My replicates have high CV% (>15%), specifically in serum samples. A: This is likely a Matrix Effect or Incomplete Reduction .
-
Matrix Effect: Serum proteins interfere with antibody binding. Dilute samples at least 1:2 or 1:4 with the provided Standard Diluent. This equalizes the matrix between standards and samples.
-
Reduction: If the reduction step is inconsistent (e.g., temperature fluctuation during incubation), the amount of Hcy released will vary wildy between replicates. (See Protocol below).
Category B: Sample Preparation & Chemistry
Q4: Why must I use TCEP or DTT? Can I measure the sample directly? A: You cannot measure "Total Homocysteine" directly.
-
The Science: Hcy is highly reactive. In plasma, ~1% is free (reduced). The rest is bound to Albumin (via disulfide bonds) or forms Homocysteine-Cysteine mixed disulfides.
-
The Fix: You must add a reducing agent. TCEP (Tris(2-carboxyethyl)phosphine) is superior to DTT because it is odorless, stable at neutral pH, and irreversible. DTT can re-oxidize if the assay pH drifts.
Q5: I am preparing my own Hcy-HCl standards. They are not dissolving well or affecting the assay pH. A: Homocysteine Hydrochloride (Hcy-HCl) is a salt. When dissolved in water, it dissociates into Hcy and HCl, significantly lowering the pH.
-
The Fix: Dissolve Hcy-HCl in deionized water, but you must buffer it. If your assay buffer is weak (e.g., PBS), the acidic standard can disrupt antibody binding. Check the pH of your high standard; if it is < 6.0, neutralize it with a small volume of 1M NaOH or dissolve specifically in a strong buffer (e.g., 100mM Phosphate, pH 7.4).
Detailed Protocol: Sample Reduction & Pre-treatment
This protocol ensures the release of protein-bound Hcy, standardizing the analyte state before it enters the competitive ELISA.
Reagents:
-
Reducing Agent: TCEP-HCl (Recommended over DTT).[1]
-
Stock Solution: 500 mM TCEP in Distilled Water.
-
Assay Buffer: PBS + 0.1% BSA (pH 7.4).
Step-by-Step Workflow:
-
Preparation:
-
Thaw serum/plasma samples on ice.
-
Vortex gently to ensure homogeneity.
-
-
Reduction Reaction:
-
In a microcentrifuge tube, combine 25 µL of Sample with 5 µL of 500 mM TCEP .
-
Note: If using DTT, use 10 µL of 500 mM DTT, but be aware of the odor and potential oxidation.
-
Incubate at Room Temperature for 30 minutes .
-
Why? This breaks the disulfide bonds between Hcy and Albumin.
-
-
Dilution (Matrix Equalization):
-
Add 220 µL of Assay Buffer to the reduced sample.
-
Final Dilution Factor: 1:10 (25µL sample in 250µL total volume).
-
Why? This dilutes the TCEP concentration to ~10mM (compatible with most antibodies) and minimizes serum matrix interference.
-
-
Assay Loading:
-
Load 50-100 µL (per kit instructions) of this pre-treated sample into the ELISA plate.
-
Troubleshooting Logic Tree
Use this decision tree to diagnose high background or noise issues quickly.
Figure 2: Decision Matrix for diagnosing background noise in Competitive ELISA.
References
-
Refsum, H., et al. (2004). "Facts and recommendations about total homocysteine determinations: an expert opinion." Clinical Chemistry. (Establishes the requirement for reduction of protein-bound homocysteine).
-
Thermo Fisher Scientific. "TCEP-HCl Product Information." (Details the stability and advantages of TCEP over DTT for disulfide reduction).
-
Cloud-Clone Corp. "ELISA Kit for Homocysteine (HCy) Instruction Manual." (Provides standard competitive ELISA workflow and washing parameters).
-
Assay Genie. "Technical Manual: HCY (Homocysteine) ELISA Kit." (Validation of linearity and matrix interference in serum samples).
-
GoldBio. "Reducing Agents: TCEP-HCl vs DTT." (Comparative analysis of reducing agent properties for biochemical assays).
Sources
Minimizing disulfide bond formation in homocysteine hydrochloride samples
Topic: Minimizing Disulfide Bond Formation in Homocysteine Samples
Introduction: The "Silent Saboteur" in Thiol Chemistry
Welcome to the Technical Support Center. If you are working with Homocysteine Hydrochloride (Hcy-HCl), you are likely facing a common but critical challenge: auto-oxidation .
Homocysteine contains a highly reactive free thiol (-SH) group. While the hydrochloride salt form provides initial stability by keeping the local pH acidic, once you introduce the molecule into a physiological buffer (pH 7.0+), it becomes susceptible to oxidative dimerization. This reaction forms Homocystine , a disulfide dimer with significantly lower aqueous solubility, leading to precipitation and experimental inconsistency.
This guide moves beyond basic "storage tips" to explain the chemical causality of oxidation and provides self-validating protocols to prevent it.
Module 1: The Mechanism of Failure
Why does your sample oxidize?
To prevent oxidation, you must understand the enemy. The primary driver of disulfide bond formation is the Thiolate Anion (
-
The pH Trigger: At acidic pH, the thiol group remains protonated (
), rendering it relatively inert to oxidation. As pH rises (approaching the thiol pKa 8.5-8.9), the proton dissociates, forming the nucleophilic thiolate anion ( ). -
The Metal Catalyst: Trace transition metals (Iron
, Copper ) present in water or buffers act as catalysts. They facilitate the transfer of electrons from the thiolate anion to dissolved oxygen. -
The Solubility Cliff: Unlike Homocysteine, the oxidized dimer (Homocystine) is poorly soluble in neutral aqueous buffers.[1] The appearance of a fine white precipitate is the hallmark of disulfide formation.
Visualization: The Oxidation Cascade
Figure 1: The chemical pathway from stable Homocysteine to insoluble Homocystine precipitate. Note that trace metals and pH are the primary accelerators.
Module 2: Prevention Protocols (Storage & Reconstitution)
Solid State Storage (The "Dry" Rule)
Hydrolysis facilitates oxidation. Hcy-HCl is hygroscopic.
-
Protocol: Store at -20°C .
-
Critical Step: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating degradation.
Reconstitution Workflow (The "Safe" Zone)
Do not simply add water. Follow this self-validating workflow to create a stable stock solution.
Reagents Needed:
-
Degassed Water (boiled or nitrogen-purged).
-
EDTA (Ethylenediaminetetraacetic acid), 0.5 M stock.
-
Argon or Nitrogen gas line.
Step-by-Step Protocol:
-
Prepare the Solvent: Use water/buffer containing 1 mM EDTA .
-
Why? EDTA chelates trace metal ions (
, ), shutting down the catalytic oxidation pathway [1].
-
-
Degas: Bubble high-purity Argon or Nitrogen through the solvent for 15 minutes.
-
Why? Removes dissolved oxygen, the ultimate electron acceptor in the oxidation reaction.
-
-
Dissolve: Add the Hcy-HCl solid to the degassed solvent.
-
Note: Hcy-HCl is acidic. Dissolving it in water will yield a pH
2-3. Do not neutralize yet. The low pH keeps the thiol protonated ( ) and stable.
-
-
Aliquot & Freeze: Divide into single-use aliquots. Flush the headspace of vials with Argon before capping. Store at -20°C or -80°C.
Module 3: Rescue & Maintenance (Reducing Agents)
If your experiment requires a neutral pH (where Hcy is unstable), or if you suspect partial oxidation, you must use a reducing agent.
Comparative Analysis: Selecting the Right Reductant
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | |
| Stability | High (Resistant to air oxidation) | Low (Oxidizes rapidly in air) | Low |
| pH Range | Effective at pH 1.5 – 8.5 | Effective at pH > 7.0 only | Effective at pH > 7.0 |
| Odor | Odorless | Strong, unpleasant | Strong, unpleasant |
| Reversibility | Irreversible (Phosphine oxide formation) | Reversible equilibrium | Reversible equilibrium |
| Compatibility | Compatible with Maleimide labeling | Incompatible (Scavenges maleimides) | Incompatible |
| Recommendation | Preferred for Hcy stabilization | Use only for short-term prep | Not Recommended |
The "Rescue" Protocol (Using TCEP)
If you observe precipitation or need to work at pH 7.4 for extended periods:
-
Prepare a 100 mM TCEP stock (neutralized to pH 7.0).
-
Add TCEP to your Hcy sample at a 1:1 molar ratio (or slight excess, e.g., 1.1x).
-
Mechanism: TCEP selectively breaks disulfide bonds (Hcy-S-S-Hcy) and keeps them reduced without interfering with most downstream protein-protein interaction assays [2].
Module 4: Analytical Verification (Ellman’s Assay)
How do you know your Hcy is still reduced?
Do not guess. Use Ellman’s Reagent (DTNB) to quantify free sulfhydryls.[2][3][4]
Protocol:
-
Reagent: Dissolve 4 mg DTNB in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).
-
Blank: 50 µL Ellman’s Reagent + 2.5 mL Reaction Buffer.
-
Sample: 50 µL Ellman’s Reagent + 2.5 mL Reaction Buffer + 250 µL of your Hcy sample (diluted to < 1 mM).
-
Incubate: 15 minutes at Room Temperature.
-
Measure: Absorbance at 412 nm .
-
Calculate: Use the extinction coefficient of TNB (
) to determine free thiol concentration [3].[2]
Troubleshooting & FAQs
Q1: My Hcy sample turned cloudy immediately after adjusting to pH 7.4. What happened?
A: You likely triggered rapid auto-oxidation. The cloudiness is Homocystine , which is insoluble at neutral pH [4].[1]
-
Fix: Add TCEP (1-2 mM) immediately to re-solubilize the precipitate by reducing the disulfide bonds. For future experiments, ensure 1 mM EDTA is present before adjusting pH.
Q2: Can I use DTT to keep my Hcy reduced during a Nickel (Ni-NTA) purification?
A: No. DTT reduces Nickel ions, turning the resin brown and ruining the purification.
-
Solution: Use TCEP .[5][6] TCEP is compatible with metal-affinity chromatography and will not reduce the
ions on the column [2].
Q3: Why do you recommend Hcy-HCl over free base Homocysteine?
A: The Hydrochloride salt (Hcy-HCl) is intrinsically more stable in solid form because the acid counter-ion prevents the formation of the reactive thiolate anion. Free base Homocysteine is zwitterionic and more prone to auto-oxidation on the shelf.
Q4: Can I autoclave my Hcy stock solutions?
A: Never. Heat accelerates oxidation exponentially (Arrhenius equation). Furthermore, high heat can degrade the homocysteine into thiolactone species. Always use sterile filtration (0.22 µm) for sterilization.
Decision Tree: Safe Handling Workflow
Figure 2: Operational decision tree for handling Homocysteine based on experimental pH requirements.
References
-
Stadtman, E. R. (1993). Oxidation of free amino acids and amino acid residues in proteins by radiolysis and by metal-catalyzed reactions. Annual Review of Biochemistry, 62(1), 797-821.
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80.
-
Ellman, G. L. (1959). Tissue sulfhydryl groups.[6] Archives of Biochemistry and Biophysics, 82(1), 70-77.
-
Ragone, R. (2002).[2] Homocystine solubility and vascular disease. The FASEB Journal, 16(3), 401-404.
Sources
- 1. Homocystine solubility and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Selective Homocysteine Assay with Cucurbit[7]uril by pH Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
Technical Support Center: Troubleshooting Inconsistent Retention Times for Homocysteine Hydrochloride
<-4>
Welcome to the technical support center for the analysis of homocysteine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving consistent and reproducible retention times in their chromatographic analyses. As a Senior Application Scientist, I will provide in-depth, field-proven insights to not only solve common issues but also to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent retention times when analyzing homocysteine hydrochloride?
Inconsistent retention times for homocysteine hydrochloride typically stem from three primary areas: the inherent instability of the analyte, issues with the chromatographic system and conditions, and improper sample preparation.[1] Homocysteine is a thiol-containing amino acid prone to oxidation, forming disulfide bridges with itself (homocystine) or other thiols.[2][3] This chemical instability can lead to multiple peaks or shifts in retention. Chromatographic variables such as mobile phase composition and pH, column temperature, and flow rate must be meticulously controlled.[1][4] Finally, inconsistencies in sample handling, such as reduction and derivatization steps, can significantly impact results.[5][6]
Q2: Why is derivatization often necessary for homocysteine analysis, and how can it affect retention time?
Homocysteine lacks a strong chromophore, making its detection by UV/Vis challenging at the low concentrations typically found in biological samples.[2] Derivatization is employed to attach a molecule with a fluorescent or UV-absorbing tag, enhancing sensitivity.[3][7] Common derivatizing agents include o-phthalaldehyde (OPA) and 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F).[2][3] The derivatization reaction must be consistent and complete for reproducible retention times. Incomplete reactions can result in multiple derivative forms or unreacted homocysteine, leading to peak splitting or shifting. The stability of the derivative itself is also crucial; a derivative that degrades over the course of an analytical run will cause retention time drift.
Q3: How critical is the pH of the mobile phase in homocysteine analysis?
The pH of the mobile phase is an extremely critical parameter.[3][8] Homocysteine has multiple ionizable groups, and its overall charge state is highly dependent on the pH. Changes in pH can alter the analyte's hydrophobicity and its interaction with the stationary phase, directly impacting retention time.[4] For reversed-phase HPLC, a precise and stable pH, often in the acidic range (e.g., pH 2.1), is crucial to ensure consistent protonation of the analyte and any derivatizing agent, leading to reproducible retention.[3] Even minor fluctuations in pH can cause significant shifts in retention, potentially leading to co-elution with other sample components.[3]
In-Depth Troubleshooting Guides
Issue 1: Gradual Drift in Retention Time Over a Series of Injections
A consistent, unidirectional drift in retention time often points to a systematic change within the HPLC system.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the sequence.[9][10] This is especially true for gradient elution methods.[9]
-
Mobile Phase Composition Change: Selective evaporation of a more volatile solvent from the mobile phase reservoir can alter its composition over time.[13]
-
Solution: Keep mobile phase reservoirs tightly capped. For highly sensitive analyses, consider preparing fresh mobile phase more frequently.
-
-
Column Temperature Fluctuation: Variations in ambient temperature can affect the column temperature if a column oven is not used or is not functioning correctly.[1][14]
-
Solution: Use a reliable column oven and allow sufficient time for the column to reach thermal equilibrium.
-
-
Column Contamination: Accumulation of strongly retained sample matrix components can alter the stationary phase chemistry.[1]
-
Solution: Implement a robust column washing protocol after each analytical batch. If contamination is severe, reversing the column and flushing with a strong solvent may be necessary.[14]
-
Issue 2: Random, Unpredictable Shifts in Retention Time
Random fluctuations in retention time are often indicative of hardware or preparation inconsistencies.
Possible Causes & Solutions:
-
HPLC Pump Issues: Inconsistent flow rates due to air bubbles, faulty check valves, or worn pump seals can cause random retention time shifts.[13][15]
-
Inconsistent Mobile Phase Preparation: Errors in measuring components or adjusting the pH of the mobile phase can lead to batch-to-batch variability.[8]
-
Solution: Use calibrated volumetric flasks and pipettes for mobile phase preparation. Double-check all calculations and pH measurements. It is good practice to document the exact preparation procedure in the standard operating procedure (SOP).[8]
-
-
Sample Diluent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and retention time shifts.
-
Solution: Whenever possible, dissolve and inject samples in the initial mobile phase.
-
-
Injector Problems: A malfunctioning autosampler injector can introduce variability in injection volume or timing.[1]
-
Solution: Inspect the injector for any signs of leaks or contamination. Perform an injector reproducibility test to verify its performance.
-
Experimental Protocols
Protocol 1: Systematic Approach to Diagnosing Retention Time Variability
This protocol provides a logical workflow to identify the root cause of inconsistent retention times.
Caption: Troubleshooting workflow for inconsistent retention times.
Protocol 2: Sample Preparation for Total Homocysteine Analysis
This protocol outlines the key steps for preparing plasma samples for total homocysteine analysis, which involves reduction of disulfide bonds followed by derivatization.
-
Reduction:
-
To a 100 µL plasma sample, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to break the disulfide bonds of homocystine and homocysteine-protein complexes, releasing free homocysteine.[5][16]
-
Incubate the mixture as required by the specific protocol (e.g., 10 minutes at 60°C).[14]
-
-
Deproteinization:
-
Derivatization:
-
Transfer the supernatant to a clean vial.
-
Add the derivatizing agent (e.g., SBD-F) and a buffer to maintain the optimal pH for the reaction.[3]
-
Incubate to allow the derivatization reaction to proceed to completion.
-
-
Analysis:
-
Inject a specific volume of the derivatized sample into the HPLC system.[14]
-
Data Presentation
Table 1: Common HPLC Parameters for Homocysteine Analysis
This table provides a starting point for method development, but optimal conditions may vary depending on the specific column and instrumentation used.
| Parameter | Typical Value/Range | Rationale & Key Considerations |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for derivatized homocysteine. |
| Mobile Phase A | 0.1 M Potassium Dihydrogen Phosphate | Buffer to maintain a stable pH. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| pH | 2.0 - 2.5 | Critical for consistent protonation and retention of homocysteine.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 - 35 °C | Stable temperature ensures reproducible retention times.[14] |
| Detection | Fluorescence (e.g., Ex: 385 nm, Em: 515 nm for SBD-F) | Provides high sensitivity for low concentrations of derivatized homocysteine.[3] |
| Injection Vol. | 20 µL | A typical injection volume. |
Conclusion
Achieving consistent retention times for homocysteine hydrochloride is a multifaceted challenge that requires a holistic understanding of the analyte's chemistry, the principles of chromatography, and the mechanics of the HPLC system. By systematically addressing potential issues in sample preparation, mobile phase and column conditions, and hardware performance, researchers can develop robust and reliable analytical methods. This guide provides the foundational knowledge and practical steps to troubleshoot and resolve common problems, ultimately leading to higher quality data and more efficient drug development processes.
References
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
- ResearchGate. (2021, September 28). What may cause HPLC inconsistent retention time?
- Shimadzu (Europe). (n.d.). Preparing the Mobile Phases.
- LCGC International. (2011, December 1). Troubleshooting Basics, Part 3: Retention Problems.
- ResearchGate. (n.d.). HPLC Analysis of Homocysteine and Related Compounds.
- Frontiers Publishing Partnerships. (2007, November 20). Improved HPLC method for total plasma homocysteine detection and quantification.
- Eagle Biosciences. (n.d.). Homocysteine HPLC Assay.
- ResearchGate. (n.d.). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide.
- ResearchGate. (2025, August 6). Improved HPLC method for total plasma homocysteine detection and quantification.
- PMC - NIH. (n.d.). Standardization of homocysteine on HPLC using DTT as reductant.
- NIST Technical Series Publications. (2024, June 14). Certification of Standard Reference Material® 1955a Homocysteine in Frozen Human Serum.
- LCGC International. (2019, November 1). Column Re-equilibration Following Gradient Elution: How Long is Long Enough? Part I: Reversed-phase and HILIC Separations of Small Molecules.
- PMC. (2020, August 5). Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection.
- PMC. (2024, November 20). A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma.
- Agilent. (2022, December 13). Off to a Fresh Start: HPLC Column Care.
- PubMed. (n.d.). Homocysteine and other thiols determined in plasma by HPLC and thiol-specific postcolumn derivatization.
- HPLC. (n.d.). Column Equilibration in HILIC Mode.
- Separation Science. (n.d.). Column Equilibration in HILIC.
- Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems.
Sources
- 1. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparing the Mobile Phases : Shimadzu (Europe) [shimadzu.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. eaglebio.com [eaglebio.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homocysteine and other thiols determined in plasma by HPLC and thiol-specific postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Molecules: Unraveling the Disparate Toxicities of Homocysteine Hydrochloride and Homocysteine Thiolactone
For researchers, scientists, and drug development professionals, understanding the nuances of homocysteine metabolism and its associated toxicities is paramount. While elevated levels of homocysteine are a well-established risk factor for various pathologies, the specific roles and comparative toxicities of its different forms, particularly homocysteine hydrochloride (Hcy) and its cyclic derivative, homocysteine thiolactone (HCTL), are often less clearly delineated. This guide provides an in-depth, objective comparison of their toxicological profiles, supported by experimental data, to illuminate their distinct mechanisms of action and pathological consequences.
Introduction: Beyond a Single Culprit
Homocysteine, a sulfur-containing amino acid, is a critical intermediate in one-carbon metabolism.[1] However, its accumulation, a condition known as hyperhomocysteinemia, is linked to a spectrum of diseases, including cardiovascular and neurodegenerative disorders.[2] The toxicity of homocysteine is not monolithic; it is mediated by various metabolites and molecular interactions.[3] This guide focuses on two key forms: the readily available homocysteine hydrochloride, the salt form of the amino acid, and homocysteine thiolactone, a highly reactive intramolecular thioester. While often discussed under the umbrella of "homocysteine toxicity," their cellular and systemic impacts differ significantly.
The Crucial Chemical Distinction: Reactivity Defines Toxicity
The fundamental difference between Hcy and HCTL lies in their chemical structure and, consequently, their reactivity. Homocysteine hydrochloride exists as a free amino acid with a thiol (-SH) group. In contrast, homocysteine thiolactone is a five-membered cyclic thioester formed from homocysteine through an error-editing reaction by methionyl-tRNA synthetase.[4] This cyclic structure renders HCTL significantly more reactive than Hcy.
The primary mechanism underpinning the heightened toxicity of HCTL is its ability to covalently modify proteins through a process called N-homocysteinylation .[4][5][6] HCTL readily reacts with the ε-amino groups of lysine residues in proteins, forming stable amide bonds.[5] This post-translational modification can alter protein structure, impair its function, and trigger autoimmune responses.[6][7]
Homocysteine, on the other hand, primarily exerts its toxicity through mechanisms such as:
-
Oxidative stress: The auto-oxidation of the thiol group on Hcy can generate reactive oxygen species (ROS), leading to cellular damage.[3][8]
-
Endothelial dysfunction: Hcy can impair the function of endothelial cells, which line blood vessels, by reducing the bioavailability of nitric oxide (NO), a crucial vasodilator.[9]
-
Inflammation: Hcy can stimulate the production of pro-inflammatory cytokines by endothelial cells and monocytes.[10]
Comparative Toxicity: A Chasm of Cellular Damage
Experimental evidence consistently demonstrates that homocysteine thiolactone is substantially more toxic than homocysteine hydrochloride.
In Vitro Studies: A Stark Contrast in Cell Viability
A key study comparing the effects of Hcy and HCTL on Human Umbilical Vein Endothelial Cells (HUVECs) provides compelling evidence of their differential toxicity. The results showed that both compounds were cytotoxic, but HCTL was significantly more potent in inducing apoptosis (programmed cell death) and inflammation.[11]
| Compound | Concentration | Apoptotic Cells (%) | Caspase-3 Activation | IL-8 Secretion |
| Homocysteine (Hcy) | 200 µM | 1% | Moderate | Strong |
| Homocysteine Thiolactone (HCTL) | 200 µM | 30% | High | Very High |
Table 1: Comparative Cytotoxicity of Homocysteine and Homocysteine Thiolactone in HUVEC Cells. Data synthesized from a study demonstrating the significantly higher pro-apoptotic and pro-inflammatory effects of HCTL compared to Hcy at the same concentration.[7][11][12]
The dramatic 30-fold increase in apoptosis with HCTL treatment at the same concentration highlights its superior cytotoxic potential.[7][12] Furthermore, HCTL was a more potent inducer of caspase-3, a key executioner enzyme in apoptosis, and interleukin-8 (IL-8), a pro-inflammatory chemokine.[11]
In Vivo Studies: Systemic Consequences of Enhanced Reactivity
Animal studies corroborate the in vitro findings, demonstrating the severe systemic toxicity of HCTL. Administration of HCTL to animals has been shown to cause a range of adverse effects, including:
-
Neurotoxicity: HCTL can induce epileptic seizures in rodents.[13][14]
-
Cardiotoxicity: Studies in rats have shown that HCTL treatment can lead to cardiac dysfunction, associated with increased oxidative stress in the myocardium.[15]
-
Developmental Abnormalities and Lethality: Diets supplemented with HCTL have resulted in growth retardation, developmental defects, and even death in animal models.[7][12]
These severe in vivo consequences are largely attributed to the widespread protein damage caused by N-homocysteinylation.[4]
Mechanistic Deep Dive: Visualizing the Pathways of Toxicity
To better understand the distinct toxicological pathways of Hcy and HCTL, the following diagrams illustrate their primary mechanisms of action.
Figure 1: Mechanistic pathways of Homocysteine (Hcy) toxicity. Hcy primarily induces cellular damage through oxidative stress, endothelial dysfunction, and inflammation.
Figure 2: Primary mechanism of Homocysteine Thiolactone (HCTL) toxicity. The high reactivity of HCTL leads to N-homocysteinylation of proteins, causing widespread damage and cellular dysfunction.
Experimental Protocols: A Guide to Reproducible Research
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay in HUVEC Cells
Objective: To compare the cytotoxic effects of homocysteine hydrochloride and homocysteine thiolactone on endothelial cells.
Methodology:
-
Cell Culture: Culture primary Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium supplemented with appropriate growth factors. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed HUVECs in 96-well plates. Once confluent, treat the cells with varying concentrations of homocysteine hydrochloride and homocysteine thiolactone (e.g., 0, 50, 100, 200 µM) for 24 hours.
-
Apoptosis Assay (Caspase-3 Activity):
-
Lyse the cells and measure caspase-3 activity using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
The assay is based on the cleavage of a specific substrate by active caspase-3, resulting in a detectable signal.
-
-
Inflammation Assay (IL-8 Secretion):
-
Collect the cell culture supernatant after treatment.
-
Quantify the concentration of secreted IL-8 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit following the manufacturer's protocol.
-
-
Data Analysis: Normalize the results to the untreated control group and perform statistical analysis to determine significant differences between the treatment groups.
Figure 3: Experimental workflow for in vitro cytotoxicity comparison. A step-by-step process for assessing the differential toxic effects of Hcy and HCTL on endothelial cells.
Conclusion: A Critical Distinction for Therapeutic Development
The evidence overwhelmingly indicates that homocysteine thiolactone is a far more potent and directly damaging molecule than homocysteine hydrochloride. Its unique ability to cause widespread protein N-homocysteinylation represents a distinct and highly deleterious mechanism of toxicity that underpins its severe pathological consequences. For researchers and drug development professionals, this distinction is not merely academic. It suggests that therapeutic strategies aimed at mitigating hyperhomocysteinemia-related damage should not only focus on lowering total homocysteine levels but also consider targeting the formation and activity of homocysteine thiolactone. A deeper understanding of the disparate toxicities of these two molecules is essential for developing more effective interventions for the myriad of diseases associated with elevated homocysteine.
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Cross-validation of homocysteine detection methods HPLC vs Immunoassay
For researchers, scientists, and drug development professionals, the accurate quantification of homocysteine is crucial for investigating its role in various pathological conditions, including cardiovascular and neurological diseases.[1][2] The choice of detection method can significantly impact experimental outcomes, making a thorough understanding of the available technologies essential. This guide provides an in-depth, objective comparison of the two most prevalent methods for homocysteine detection: High-Performance Liquid Chromatography (HPLC) and Immunoassay.
The Clinical Significance of Homocysteine
Homocysteine is a sulfur-containing amino acid derived from the metabolism of methionine.[2] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular diseases.[2][3] This is attributed to homocysteine's potential to damage the endothelial lining of arteries and promote blood clot formation.[1] Furthermore, homocysteine levels are often assessed to diagnose deficiencies in vitamins B6, B9 (folate), and B12, as these vitamins are essential cofactors for the enzymes that metabolize homocysteine.[1][4] In newborns, homocysteine testing is critical for diagnosing homocystinuria, a rare genetic disorder.[4] An optimal physiological range for homocysteine is generally considered to be between 5 and 7.2 µmol/L.[5]
Principles of Detection: A Tale of Two Methodologies
The selection of an appropriate assay depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. HPLC and immunoassays represent two distinct analytical philosophies for quantifying homocysteine.
High-Performance Liquid Chromatography (HPLC): The Gold Standard of Separation
HPLC is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For homocysteine analysis, this typically involves a reversed-phase column.[2]
The fundamental principle of HPLC-based homocysteine detection involves three key steps:
-
Reduction: In plasma, homocysteine exists in various forms: free, protein-bound, and as disulfides. To measure total homocysteine, a reducing agent like dithiothreitol (DTT) or tris-(2-carboxyethyl)-phosphine (TCEP) is used to break the disulfide bonds and release free homocysteine.[6][7]
-
Derivatization: Homocysteine itself does not possess a native chromophore or fluorophore, making it difficult to detect directly. Therefore, a derivatizing agent, such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), is added to create a fluorescent derivative that can be readily detected.[7][8]
-
Separation and Detection: The derivatized sample is injected into the HPLC system. The components are separated on the column, and a fluorescence detector measures the signal of the homocysteine derivative as it elutes.[2][7] The concentration is then calculated by comparing the peak area or height to that of a known standard.[2]
Immunoassay: The Power of Antibody Specificity
Immunoassays leverage the highly specific binding interaction between an antibody and its target antigen. For homocysteine, this is typically a competitive immunoassay format.
The general workflow for a competitive immunoassay is as follows:
-
Enzymatic Conversion: Homocysteine is first converted to S-adenosyl-L-homocysteine (SAH) by the enzyme SAH hydrolase.[9]
-
Competitive Binding: The sample containing the newly formed SAH is added to a microplate well coated with a specific anti-SAH antibody. A known amount of enzyme-labeled SAH is also added. The SAH from the sample and the enzyme-labeled SAH compete for binding to the limited number of antibody sites.
-
Signal Generation: After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the enzyme on the bound SAH into a measurable signal (e.g., colorimetric or chemiluminescent).
-
Quantification: The intensity of the signal is inversely proportional to the concentration of homocysteine in the original sample. A standard curve is generated using known concentrations of homocysteine to determine the concentration in the unknown samples.
Head-to-Head Comparison: Performance Metrics
The choice between HPLC and immunoassay often comes down to a trade-off between performance, throughput, and cost. The following table summarizes key performance characteristics based on published data.
| Feature | HPLC | Immunoassay |
| Principle | Chromatographic Separation | Antibody-Antigen Binding |
| Specificity | High to Very High | Generally Good, but can be susceptible to cross-reactivity |
| Sensitivity (LOD) | ~0.3 - 1.0 µmol/L[2][10] | ~0.5 µmol/L[9] |
| Linearity Range | Wide (e.g., <2 - 100 µmol/L)[3][8] | Typically narrower than HPLC |
| Precision (CV%) | Intra-Assay: < 2%; Inter-Assay: < 4%[2] | Varies by assay; can be < 5%[11] |
| Accuracy (Recovery) | Excellent (e.g., ~97-100%)[3][8][9] | Good (e.g., ~96-104%)[9] |
| Sample Throughput | Lower | Higher (amenable to automation) |
| Cost per Sample | Generally higher (instrumentation and reagents) | Generally lower (especially for large batches) |
| Technical Expertise | Requires skilled operator | Relatively simple to perform |
Experimental Workflows: A Visual Guide
To better illustrate the practical differences between these two methodologies, the following diagrams outline the typical experimental workflows.
Caption: HPLC Workflow for Homocysteine Detection.
Caption: Immunoassay Workflow for Homocysteine Detection.
In-Depth Methodologies
To ensure scientific integrity and reproducibility, detailed protocols are essential. The following provides a more granular look at the experimental procedures for each method.
HPLC with Fluorescence Detection: A Step-by-Step Protocol
This protocol is a synthesized example based on common practices in the field.[2][7][8]
1. Sample Collection and Preparation:
-
Collect venous blood into EDTA-containing tubes.[2]
-
Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate the plasma.[2]
-
Store plasma samples at -20°C or lower until analysis.
2. Reduction and Protein Precipitation:
-
To 50 µL of plasma, add 50 µL of an internal standard solution.
-
Add 10 µL of a reducing agent solution (e.g., 100 g/L TCEP) and incubate at room temperature for 30 minutes.[7]
-
Add 90 µL of a precipitating agent (e.g., 100 g/L trichloroacetic acid with 1 mM EDTA) to remove proteins.[7]
-
Vortex and centrifuge at 13,000 x g for 10 minutes.[7]
3. Derivatization:
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 125 µL of a borate buffer (pH 9.5) and 50 µL of a derivatizing agent solution (e.g., 1 g/L SBD-F).[7]
-
Incubate at 60°C for 1 hour.[7]
4. HPLC Analysis:
-
Inject 10-20 µL of the derivatized sample into the HPLC system.[2][7]
-
Perform chromatographic separation on a C18 reversed-phase column.[7]
-
Detect the fluorescent derivative using an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[2]
-
Quantify the homocysteine concentration by comparing the peak area to that of a calibrator, using the internal standard for correction.
Immunoassay: A Representative Protocol
This protocol is a generalized example based on commercially available ELISA kits.[12]
1. Sample Preparation:
-
Use plasma or serum as per the kit instructions.
2. Assay Procedure:
-
Add standards, controls, and unknown samples to the wells of the microplate.
-
Perform the enzymatic conversion of homocysteine to SAH as directed by the kit protocol.
-
Add the enzyme-labeled SAH to each well.
-
Incubate for the specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate for a set period (e.g., 15-30 minutes) to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the homocysteine concentration of the samples by interpolating from the standard curve.
Discussion and Recommendations
HPLC: The Method of Choice for High Specificity and Accuracy
HPLC is widely regarded as the reference method for homocysteine quantification.[13] Its primary advantage lies in its high specificity, as it physically separates homocysteine from other structurally similar molecules, thereby minimizing the risk of cross-reactivity.[8][13] This makes HPLC particularly suitable for research applications where precise and accurate measurements are paramount. The ability to simultaneously measure other related thiols, such as cysteine and glutathione, is another significant benefit of some HPLC methods.[7][8] However, the trade-offs include a lower sample throughput, higher operational costs, and the need for a skilled technician to operate and maintain the instrumentation.[9]
Immunoassay: Ideal for High-Throughput Screening
Immunoassays offer a user-friendly and high-throughput alternative to HPLC.[14] Their amenability to automation makes them well-suited for clinical laboratories and large-scale epidemiological studies where a large number of samples need to be processed efficiently.[10] While modern immunoassays demonstrate good performance, they can be susceptible to lower specificity compared to chromatographic methods.[13] Studies have shown that some immunoassays may exhibit a positive bias, resulting in slightly higher homocysteine readings compared to HPLC.[13] Therefore, it is crucial to validate the performance of a particular immunoassay against a reference method like HPLC.
The choice between HPLC and immunoassay for homocysteine detection is not a matter of one being definitively "better" than the other, but rather which is more appropriate for the specific application.
-
For foundational research, method development, and studies requiring the highest degree of accuracy and specificity, HPLC remains the gold standard.
-
For large-scale clinical screening, drug development studies with high sample volumes, and routine diagnostic testing, immunoassays provide a practical and efficient solution.
Ultimately, a thorough understanding of the principles, performance characteristics, and limitations of each method will empower researchers to make informed decisions and generate reliable, high-quality data in their pursuit of advancing scientific knowledge.
References
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Homocysteine Test: Purpose, Procedure & Results. Cleveland Clinic. [Link]
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Multicenter study of homocysteine measurement--performance characteristics of different methods, influence of standards on interlaboratory agreement of results. PubMed. [Link]
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Homocysteine: Highs, Lows, and Optimals. OptimalDX. [Link]
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Standardization of homocysteine on HPLC using DTT as reductant. PMC - NIH. [Link]
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Comparison of a new enzymatic assay for serum homocysteine on Toshiba TBA-c16000 against an immunoassay on Abbott Architect. Taylor & Francis Online. [Link]
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Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection. PMC. [Link]
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A Senior Application Scientist's Guide to Establishing the Limit of Detection for Homocysteine Hydrochloride in Serum
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Imperative for Sensitive Homocysteine Detection
Homocysteine (Hcy) is a sulfur-containing amino acid derived from the metabolism of methionine.[1][2] While a vital component of this metabolic cycle, elevated levels of total homocysteine (tHcy) in blood, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a range of pathologies. These include cardiovascular and cerebrovascular diseases, such as coronary artery disease and stroke.[1][2] Consequently, the accurate and sensitive quantification of tHcy in serum is crucial for clinical diagnostics, risk stratification, and monitoring therapeutic interventions.
The "Limit of Detection" (LOD) is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from a blank sample.[3][4] For homocysteine, a low LOD is not merely an analytical benchmark but a clinical necessity. It ensures that even subtle, yet potentially significant, elevations above the normal physiological range (typically 5-15 µmol/L) are captured, providing clinicians with the confidence to make informed diagnostic decisions.[5]
This guide provides a comparative analysis of predominant methodologies for determining homocysteine in serum, offering a framework for selecting the most appropriate technique. We will delve into the theoretical underpinnings of LOD determination, present detailed experimental protocols, and compare the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.
Part 1: The Theoretical Framework for Limit of Detection
Before comparing methods, it is essential to establish a firm understanding of the key performance metrics as defined by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).
-
Limit of Blank (LoB): The highest measurement expected for a blank sample (containing no analyte). It is typically calculated as the mean of blank measurements plus 1.645 times the standard deviation of the blank.[4]
-
Limit of Detection (LOD): Defined as the lowest analyte concentration that can be consistently detected, typically with 95% probability.[3] It is the point at which the signal can be reliably distinguished from the LoB.[4] A common approach for its estimation is LoD = LoB + 1.645 * (SD of a low-concentration sample).[4]
-
Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be accurately and precisely quantified, meeting predefined goals for bias and imprecision.[4] The LOQ is always higher than the LOD.
The CLSI guideline EP17-A2 provides a comprehensive framework for evaluating these detection capabilities and is a foundational reference for any laboratory.[6][7] For chromatographic methods, the International Council for Harmonisation (ICH) guidelines are also widely referenced, often using the standard deviation of the response (σ) and the slope of the calibration curve (S) to calculate LOD and LOQ.[8]
Part 2: Comparative Analysis of Analytical Methodologies
The measurement of total homocysteine requires a critical preparatory step: the reduction of disulfide bonds. In serum, the majority of homocysteine is protein-bound or exists in oxidized forms like homocystine.[10][11] Therefore, a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), must be used to liberate free homocysteine for subsequent analysis.[12][13]
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)
HPLC-FD is considered a gold standard technique due to its high specificity and reliability.[14] The method relies on chromatographic separation followed by sensitive fluorescence detection, which necessitates a chemical derivatization step to make the non-fluorescent homocysteine molecule detectable.
Causality of Experimental Choices:
-
Reduction: TCEP or DTT is used to efficiently cleave disulfide bonds, ensuring all forms of homocysteine are converted to their free thiol form for accurate total measurement.[13]
-
Protein Precipitation: A precipitation step is crucial to remove high-molecular-weight substances that can interfere with the analysis and damage the HPLC column.[1]
-
Derivatization: A fluorogenic reagent, such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F) or monobromobimane, is used.[15][16] This reaction specifically targets the free sulfhydryl group of homocysteine, creating a highly fluorescent product that can be detected with exquisite sensitivity.[2][16]
-
Detection: Excitation and emission wavelengths are set specifically for the chosen derivative (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives), ensuring high selectivity.[1]
Experimental Protocol: LOD Determination for HPLC-FD
-
Sample Preparation:
-
Prepare a series of low-level calibrators by spiking known concentrations of homocysteine hydrochloride into a certified homocysteine-free serum matrix. Target concentrations should bracket the expected LOD (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 µmol/L).
-
Prepare at least 10 replicate blank samples (serum matrix with no added homocysteine).
-
-
Reduction & Protein Precipitation:
-
To 100 µL of serum (blank, calibrator, or sample), add 10 µL of a reducing agent solution (e.g., 10% TCEP in water). Vortex and incubate for 15 minutes at room temperature.[10]
-
Add 100 µL of a precipitation reagent (e.g., 10% trichloroacetic acid). Vortex vigorously for 30 seconds.[1]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[10]
-
-
Derivatization:
-
Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.
-
Add 10 µL of internal standard (e.g., N-acetyl-cysteine).
-
Add 50 µL of a borate buffer (pH 9.5).
-
Add 20 µL of a derivatizing reagent solution (e.g., 1 mg/mL SBD-F in borate buffer).[16]
-
Vortex and incubate at 60°C for 30 minutes in the dark.[2]
-
-
HPLC Analysis:
-
Data Analysis & LOD Calculation:
-
Analyze the 10 blank samples. Calculate the mean and standard deviation (SD_blank) of the signal (or calculated concentration).
-
Calculate the LoB = mean_blank + 1.645 * SD_blank.[4]
-
Analyze the low-level calibrators (at least 5 replicates each).
-
Calculate the standard deviation for the lowest detectable calibrator (SD_low).
-
Calculate the LOD = LoB + 1.645 * SD_low.[4]
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for sensitivity and specificity in bioanalysis. It combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
Causality of Experimental Choices:
-
Sample Preparation: The sample cleanup is often simpler than for HPLC-FD. A basic reduction and protein precipitation step is typically sufficient.[10] Derivatization is not required, which shortens preparation time.[12]
-
Ionization: Heated electrospray ionization (HESI) in positive mode is commonly used to efficiently generate protonated molecular ions of homocysteine.[10]
-
Mass Analysis: The method uses Multiple Reaction Monitoring (MRM). A specific precursor ion (the molecular weight of homocysteine) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to homocysteine, providing exceptional specificity and virtually eliminating matrix interference.[13]
-
Internal Standard: A stable isotope-labeled internal standard (e.g., d4-homocysteine) is critical.[13] It co-elutes with the analyte and is chemically identical, but has a different mass. This allows it to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to highly precise and accurate quantification.
Experimental Protocol: LOD Determination for LC-MS/MS
-
Sample Preparation:
-
Prepare low-level calibrators and blank samples as described for the HPLC-FD method.
-
To 50 µL of serum, add 50 µL of the stable isotope-labeled internal standard solution.[10]
-
Add 50 µL of a reducing reagent. Vortex and incubate for 5 minutes at room temperature.[10]
-
Add 200 µL of a precipitation reagent (e.g., methanol or acetonitrile). Vortex, incubate for 5 minutes at 4°C, and centrifuge at 10,000 x g for 5 minutes.[10]
-
-
LC-MS/MS Analysis:
-
Inject 1-5 µL of the supernatant onto a suitable LC column (e.g., C18 or HILIC).
-
Perform chromatographic separation using an appropriate mobile phase gradient.
-
Analyze the eluent using a tandem mass spectrometer operating in positive ESI and MRM mode. Monitor the specific transitions for homocysteine and the internal standard.
-
-
Data Analysis & LOD Calculation:
-
Follow the same statistical procedure as outlined for HPLC-FD, using the calculated concentrations from the LC-MS/MS data.
-
Method 3: Immunoassays
Immunoassays, including chemiluminescence immunoassay (CLIA) and enzyme-linked immunosorbent assay (ELISA), are widely used in clinical laboratories due to their high throughput and automation capabilities. These methods typically involve an enzymatic conversion of homocysteine to S-adenosyl-L-homocysteine (SAH), which is then detected by a specific antibody.
Causality of Experimental Choices:
-
Enzymatic Conversion: The assay uses the enzyme SAH hydrolase to convert all reduced homocysteine into SAH in the presence of added adenosine. This conversion is the basis for quantification.
-
Competitive Binding: In a typical competitive immunoassay format, the SAH generated from the sample competes with a labeled SAH analog for binding to a limited number of specific anti-SAH antibodies.
-
Signal Detection: The amount of bound labeled analog is inversely proportional to the concentration of homocysteine in the sample. The signal (e.g., light from a chemiluminescent reaction) is measured by an automated analyzer.[1]
LOD Determination for Immunoassays: The LOD for commercial immunoassays is typically established by the manufacturer and verified by the end-user laboratory. The verification process, as recommended by CLSI EP17-A2, involves repeatedly testing a sample with a concentration at or near the manufacturer's claimed LOD.[3][17] The claim is verified if the observed detection rate is statistically consistent with the expected rate (e.g., ≥95%).
Part 3: Head-to-Head Performance Comparison
Choosing the right method depends on a balance of analytical requirements, sample throughput needs, and available resources.
| Parameter | HPLC-Fluorescence Detection | LC-MS/MS | Immunoassay (Automated) |
| Typical LOD | 0.1 - 0.5 µmol/L[12] | < 0.1 µmol/L (e.g., 0.00027 µmol/L)[13] | 0.5 - 1.0 µmol/L |
| Specificity | High (dependent on chromatography) | Very High (mass-based detection) | Moderate to High (potential for cross-reactivity) |
| Sample Prep | Multi-step: Reduction, precipitation, derivatization | Simpler: Reduction, precipitation | Minimal: Often automated on-analyzer |
| Throughput | Low to Moderate | Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Expertise Required | High (method development, troubleshooting) | Very High (instrument operation, data analysis) | Low (routine operation) |
| Bias | Reference Method | Reference Method | Can exhibit a positive bias compared to HPLC[1] |
Visualizing the Workflow and Decision Process
A clear understanding of the experimental flow is crucial for successful LOD determination.
Caption: General workflow for establishing the Limit of Detection (LOD).
Selecting the appropriate assay requires careful consideration of the specific research or clinical question.
Caption: Decision tree for selecting a homocysteine assay method.
Conclusion
Establishing a reliable limit of detection for homocysteine is fundamental to its clinical utility.
-
LC-MS/MS offers unparalleled sensitivity and specificity, making it the definitive reference method, ideal for research applications and the validation of other assays.[13]
-
HPLC-FD provides an excellent balance of specificity, sensitivity, and reliability, positioning it as a robust workhorse method in many specialized laboratories.[15][18]
-
Automated Immunoassays are indispensable for high-throughput clinical screening, offering speed and ease of use, although laboratories must be vigilant for potential biases relative to chromatographic methods.[1][19]
The choice of method should be guided by the "fitness for purpose" principle, aligning the analytical performance characteristics of the assay with the specific requirements of the clinical or research setting. Adherence to established guidelines from bodies like the CLSI is paramount to ensure the generation of trustworthy and clinically meaningful data.
References
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Verification of Claimed Limit of Detection in Molecular Diagnostics. (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]
- Perla, G., & Annavajjhala, V. (2016). Measurement of homocysteine: a historical perspective.
- Refsum, H., Ueland, P. M., Nygård, O., & Vollset, S. E. (1998). Homocysteine and cardiovascular disease. Annual review of medicine, 49(1), 31-62.
- Gackowski, A., Zboch, M., & Gąsior, M. (2020). Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection. Kardiologia Polska (Polish Heart Journal), 78(10), 1024-1030.
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The Limit of Detection. (n.d.). LCGC International. Retrieved February 6, 2026, from [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. Retrieved February 6, 2026, from [Link]
- CLSI. (2012). Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures; Approved Guideline—Second Edition (EP17-A2).
- Głowacki, R., & Bald, E. (2007). Improved HPLC method for total plasma homocysteine detection and quantification.
-
Homocysteine Test. (2021, August 9). MedlinePlus. Retrieved February 6, 2026, from [Link]
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Homocysteine HPLC Assay. (n.d.). Eagle Biosciences. Retrieved February 6, 2026, from [Link]
- Wang, S., Zhang, T., Zhang, C., Li, Y., Zhang, Y., & Zhang, C. (2022). An accurate measurement method for serum homocysteine measurement by ID-LC/MS/MS and the application of external quality assessment. Clinica Chimica Acta, 531, 148-154.
- Ubbink, J. B., Hayward Vermaak, W. J., & Bissbort, S. (1991). Rapid HPLC determination of total homocysteine and other thiols in serum and plasma: sex differences and correlation with cobalamin and folate concentrations in healthy subjects. Clinical chemistry, 37(7), 1182-1186.
-
CLSI EP17-A2 - Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures; Approved Guideline. (n.d.). ANSI Webstore. Retrieved February 6, 2026, from [Link]
- Gil-Izquierdo, A., Garcia-Salas, P., & Garcia-Garcia, I. (2002). Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH.
-
Limit of detection, limit of quantification and limit of blank. (n.d.). EFLM. Retrieved February 6, 2026, from [Link]
- La'ulu, S. L., Rawlins, M. L., Pfeiffer, C. M., Zhang, M., & Roberts, W. L. (2008). Performance characteristics of six homocysteine assays.
- Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49.
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Homocysteine (Hcy) Colorimetric Assay Kit (Enzyme Circulation Method). (n.d.). Assay Genie. Retrieved February 6, 2026, from [Link]
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Performance Characteristics of Six Homocysteine Assays. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
- Homocysteine-specific fluorescence detection and quantification for evaluating S-adenosylhomocysteine hydrolase activity. (2022). Analyst, 147(15), 3425-3431.
- Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
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Quantification of Total Homocysteine in Human Plasma or Serum by Liquid Chromatography-tandem Mass Spectrometry. (n.d.). IntechOpen. Retrieved February 6, 2026, from [Link]
- Kondratovich, M. V., & Cradic, K. W. (2016). Verification of Claimed Limit of Detection in Molecular Diagnostics. Clinical Chemistry, 62(11), 1466-1473.
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A Senior Application Scientist's Guide to Reproducible Homocysteine Hydrochloride Standard Curves
Introduction: The Criticality of Precision in Homocysteine Quantification
Homocysteine (Hcy) is a sulfur-containing amino acid pivotal in methionine metabolism. Elevated levels of total homocysteine (tHcy) in plasma, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for a range of pathologies, including cardiovascular diseases, stroke, and neurodegenerative disorders like dementia.[1][2] Consequently, the accurate and precise quantification of tHcy is paramount in both clinical diagnostics and biomedical research.
The foundation of any accurate quantitative assay is a reliable and reproducible standard curve. This guide provides an in-depth comparison of methodologies for generating homocysteine hydrochloride standard curves, focusing on the technical nuances that underpin reproducibility. We will explore the causality behind critical experimental steps, offer validated protocols, and provide troubleshooting insights to empower researchers, scientists, and drug development professionals to achieve the highest level of data integrity.
Section 1: Foundational Principles of a Reproducible Hcy Standard Curve
A standard curve's reliability is contingent on the purity and stability of the standard itself and the precision of its preparation. Homocysteine is commercially available as L-homocysteine hydrochloride, a more stable salt form. However, its thiol group is highly susceptible to oxidation, forming homocystine (a disulfide dimer) and mixed disulfides with other thiols. This inherent instability is a primary challenge to reproducibility.
Key Considerations for Standard Preparation:
-
Solvent Choice: Homocystine, the oxidized form, is poorly soluble in water. Therefore, stock solutions of homocysteine standards should be prepared in a weak acid, such as hydrochloric acid (HCl), to ensure complete dissolution and maintain the reduced state.[3]
-
Freshness is Paramount: Due to its oxidative instability, working solutions of homocysteine standards should be prepared fresh daily from a stock solution.[4] Stock solutions, when stored properly at 4°C, can be stable for a limited period, typically no longer than a week.[4]
-
Accurate Pipetting: Seemingly trivial, minor inaccuracies in pipetting during the serial dilution process are magnified and can significantly skew the linearity and accuracy of the final curve. Calibrated pipettes and proper technique are non-negotiable.
Section 2: Comparative Analysis of Methodologies for Hcy Quantification
Several analytical platforms are employed for homocysteine quantification, each with distinct advantages, disadvantages, and specific considerations for standard curve generation. The primary methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various immunoassays.
| Methodology | Principle | Advantages | Disadvantages & Reproducibility Factors |
| HPLC with Fluorescence Detection (HPLC-FD) | Separation of derivatized Hcy from other plasma components followed by sensitive fluorescence detection.[5] | High sensitivity and specificity, well-established methodology.[6] | Requires extensive sample preparation including reduction and derivatization steps; reproducibility is highly dependent on the consistency of these steps.[7] |
| LC-MS/MS | Separation by liquid chromatography followed by highly specific mass-based detection. | Considered a gold standard for accuracy and specificity; often requires less sample preparation (no derivatization needed).[7][8] | High initial instrument cost; matrix effects can suppress ion signals, impacting reproducibility if not properly controlled with stable isotope-labeled internal standards.[8][9] |
| Immunoassays (EIA, CLIA, FPIA) | Utilizes specific antibodies to bind and quantify Hcy, often in an automated, high-throughput format. | High throughput, ease of use, and automation.[10] | Can exhibit lower specificity compared to chromatographic methods, leading to potential cross-reactivity and systematically higher reported values.[5][8] Reproducibility can be affected by lot-to-lot variability of reagents.[11] |
An international study highlighted that among-laboratory variations within a single method can be greater than the variations between different methods, underscoring the critical need for robust, standardized protocols to ensure reproducibility.[11]
Section 3: Protocol Deep Dive: A Self-Validating Workflow for HPLC-FD Standard Curve Generation
The HPLC-FD method is a widely adopted and validated technique for tHcy measurement.[6][12] Its reproducibility hinges on meticulous execution of three key stages: reduction, derivatization, and chromatographic separation. The following protocol is designed as a self-validating system, incorporating an internal standard to account for variations in sample processing.
Experimental Workflow Diagram
Caption: Workflow for reproducible HPLC-FD analysis of homocysteine.
Step-by-Step Methodology
-
Preparation of Reagents & Standards:
-
Standard Stock (1000 µmol/L): Accurately weigh L-homocysteine hydrochloride and dissolve in 0.1 M HCl.
-
Working Calibrators: Perform serial dilutions of the stock solution using a suitable matrix (e.g., 0.9% NaCl) to prepare a series of calibrators covering the clinically relevant range (e.g., 0, 5, 10, 25, 50 µmol/L).[13]
-
Internal Standard (IS): Prepare a working solution of a suitable internal standard (e.g., N-acetylcysteine) at a fixed concentration. The IS is crucial as it co-elutes and is processed alongside the analyte, correcting for variations in injection volume and reaction efficiency.[5]
-
Reducing Agent: Prepare a solution of Tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred over dithiothreitol (DTT) as it is more stable, odorless, and more effective at lower concentrations.[14]
-
Derivatizing Agent: Prepare a solution of a fluorogenic thiol-specific reagent, such as ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F). SBD-F forms highly stable and fluorescent adducts with thiols.[15]
-
-
Sample Processing:
-
To 50 µL of each calibrator, quality control (QC) sample, and patient plasma, add 50 µL of the internal standard solution.
-
Add 50 µL of the TCEP reducing agent. Vortex and incubate for 5-10 minutes at room temperature. This step is critical to cleave disulfide bonds and reduce all forms of homocysteine to its free thiol form.[5][13]
-
Add the SBD-F derivatizing agent, vortex, and incubate (e.g., 60 minutes at 60°C). This step covalently attaches a fluorescent tag to the homocysteine thiol group, enabling sensitive detection.[15]
-
Stop the reaction and precipitate proteins by adding an acid (e.g., trichloroacetic acid). Vortex vigorously.[5]
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[13]
-
Carefully transfer the clear supernatant to an autosampler vial for injection.
-
-
HPLC-FD Analysis:
-
Inject the supernatant onto a C18 reversed-phase column.
-
Use an isocratic mobile phase at a constant flow rate to separate the derivatized homocysteine from the internal standard and other interfering compounds.[16]
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., ~385 nm excitation and ~515 nm emission for SBD-F).
-
Integrate the peak areas for both homocysteine and the internal standard.
-
-
Data Analysis:
-
For each calibrator, calculate the peak area ratio (Homocysteine Peak Area / Internal Standard Peak Area).
-
Plot the peak area ratio against the known concentration of each calibrator.
-
Perform a linear regression analysis to generate the standard curve.
-
Section 4: Troubleshooting Guide: Diagnosing and Resolving Non-Reproducibility
Even with a robust protocol, issues can arise. The following table outlines common problems, their probable causes, and corrective actions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Poor Linearity (R² < 0.99) | Inaccurate standard dilutions; Degradation of low-concentration standards; Detector saturation at high concentrations. | Prepare fresh standards using calibrated pipettes; Analyze standards immediately after preparation; Reduce the concentration of the highest standard or dilute the sample. |
| High Coefficient of Variation (CV%) between Replicates | Inconsistent sample processing (pipetting, timing); Autosampler injection variability; Incomplete protein precipitation. | Ensure consistent timing for reduction/derivatization steps; Check autosampler for bubbles and ensure proper maintenance; Ensure thorough mixing after adding precipitation reagent. |
| Batch-to-Batch Variation (Curve Shift) | Degradation of stock solutions or reagents; Change in mobile phase composition or column performance. | Prepare fresh stock solutions and reagents for each batch; Ensure mobile phase is freshly prepared and degassed; Run a system suitability test before each batch to check column performance. |
| No or Low Signal | Inactive derivatizing or reducing agent; Incorrect detector settings; Clogged HPLC system. | Prepare fresh reagents; Verify detector wavelength settings and lamp status; Troubleshoot HPLC system for pressure issues or blockages. |
Section 5: Data Interpretation & Acceptance Criteria
A reproducible standard curve is not only linear but also accurate and precise. The following criteria should be met for curve acceptance in a validated assay:
-
Correlation Coefficient (R²): Should be ≥ 0.99, indicating a strong linear relationship between concentration and response.[3]
-
Calibrator Accuracy: The calculated concentration of each calibrator point (except the lowest) should be within ±15% of its nominal value.
-
Quality Controls (QCs): At least two levels of QCs (low and high) should be run with each batch. Their calculated concentrations must fall within pre-defined acceptance limits (e.g., ±15% of the nominal value) for the run to be considered valid.[3]
Conclusion
Achieving reproducible homocysteine hydrochloride standard curves is a meticulous process that demands a deep understanding of the analyte's chemistry and the chosen analytical platform. By focusing on the foundational principles of standard preparation, adopting a validated, self-correcting workflow with an internal standard, and implementing rigorous quality control and acceptance criteria, researchers can ensure the generation of high-quality, reliable data. The insights and protocols provided in this guide serve as a robust framework for minimizing variability and enhancing the trustworthiness of homocysteine quantification in both research and clinical settings.
References
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Shalia, K., et al. (2003). Standardization of homocysteine on HPLC using DTT as reductant. Indian Journal of Clinical Biochemistry. Available at: [Link]
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Kumar, A., et al. (2017). Measurement of homocysteine: a historical perspective. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]
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de Oliveira, E.M., et al. (2016). Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension. Jornal Brasileiro de Patologia e Medicina Laboratorial. Available at: [Link]
-
Wlodek, M.W., et al. (2021). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Scientific Reports. Available at: [Link]
-
Wlodek, M.W., et al. (2021). (PDF) First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. ResearchGate. Available at: [Link]
-
Andersson, A., et al. (1993). The effect of blood sample aging and food consumption on plasma total homocysteine levels. European Journal of Clinical Investigation. Available at: [Link]
-
Ismail, A.A., et al. (2020). Performance of Chromsystems High Performance Liquid Chromatography Kit for Total Homocysteine Determination in Plasma. AIP Conference Proceedings. Available at: [Link]
-
Gackowski, A., et al. (2020). Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection. Biochemia Medica. Available at: [Link]
-
Pfeiffer, C.M., et al. (1999). Comparison of Plasma Total Homocysteine Measurements in 14 Laboratories: An International Study. Clinical Chemistry. Available at: [Link]
-
Tua Saúde. (2023). Homocysteine: What Test Results Mean (High & Low Levels). Available at: [Link]
-
Chen, X., et al. (2018). A Comparative Analysis of Results by Using Different Methods to Measure Homocysteine. Journal of Medical Research. Available at: [Link]
-
Kataoka, H. (2015). HPLC Analysis of Homocysteine and Related Compounds. ResearchGate. Available at: [Link]
-
Willemsen, M.A., et al. (2001). Evaluation of blood collection tubes specific for homocysteine measurement on AxSYM, Immulite and LC-MS/MS systems. Nederlandse Vereniging voor Klinische Chemie en Laboratoriumgeneeskunde. Available at: [Link]
-
MedlinePlus. (2021). Homocysteine Test. Available at: [Link]
-
de Oliveira, E.M., et al. (2016). Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension. Redalyc.org. Available at: [Link]
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Korzun, W.J., & Ho, Q.V. (2000). Stability of Plasma Total Homocysteine Concentrations in EDTA-whole Blood Kept on Ice. Clinical Laboratory Science. Available at: [Link]
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Cleveland Clinic. (2022). Homocysteine. Available at: [Link]
-
Quintana, I., et al. (2000). Validation of an enzyme immunoassay for the determination of total homocysteine in plasma. Blood Coagulation & Fibrinolysis. Available at: [Link]
-
Eagle Biosciences. (n.d.). Homocysteine HPLC Assay. Available at: [Link]
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Salari, S., & Abdollahi, S. (2022). Hyperhomocysteinemia. StatPearls. Available at: [Link]
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Healthline. (2018). High Homocysteine Levels (Hyperhomocysteinemia). Available at: [Link]
-
Children's Minnesota. (n.d.). HOMOCYSTEINE, TOTAL, PLASMA. Available at: [Link]
-
Guttormsen, A.B., et al. (1999). In the last decade homocysteine (Hcy) has been. Haematologica. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
